molecular formula C9H11NO B1297404 1,2,3,4-Tetrahydroisoquinolin-7-ol CAS No. 30798-64-2

1,2,3,4-Tetrahydroisoquinolin-7-ol

Katalognummer: B1297404
CAS-Nummer: 30798-64-2
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: RADQTHXRZJGDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Research Applications and Value 1,2,3,4-Tetrahydroisoquinolin-7-ol is a privileged chemical scaffold in medicinal chemistry and pharmacology research. Its core structure, the tetrahydroisoquinoline (THIQ) motif, is a common feature in a wide array of biologically active natural products and synthetic compounds . This specific derivative is of significant interest in neuroscience, particularly in the design and synthesis of novel ligands for dopamine receptors . It serves as a critical primary pharmacophore in the development of selective compounds targeting the dopamine D3 receptor (D3R), a key target for investigating potential treatments for conditions like psychostimulant addiction and cognitive deficits . Mechanism of Action and SAR Insights In receptor ligand studies, the this compound moiety contributes to high-affinity binding at D3R. The nature of the substituents on the THIQ ring, such as methoxy or hydroxy groups at the 6 and 7 positions, is crucial for modulating receptor affinity and selectivity over related receptors like D2R and the σ2 receptor . Research indicates that this scaffold allows researchers to fine-tune molecular interactions, such as forming a critical salt bridge with the receptor, to optimize the compound's pharmacological profile . The broader THIQ class has also demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties in research settings, highlighting its versatility as a core structure in drug discovery . Note on Handling and Usage This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) before use.

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQTHXRZJGDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329303
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30798-64-2
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] This guide focuses on a key derivative, 1,2,3,4-tetrahydroisoquinolin-7-ol, a molecule of considerable interest due to its structural similarity to endogenous catecholamines and its potential as a versatile building block in drug discovery. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and pharmacological context, tailored for professionals in chemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₁₁NO, possesses a bicyclic structure comprising a dihydropyridine ring fused to a benzene ring, with a hydroxyl group substituted at the 7-position.[3] This seemingly simple structure imparts a unique combination of properties that are crucial for its chemical behavior and biological interactions.

The presence of a secondary amine in the heterocyclic ring and a phenolic hydroxyl group on the aromatic ring are the key functional groups that dictate its reactivity and potential for derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 149.19 g/mol [3]
CAS Number 30798-64-2[3]
IUPAC Name This compound[3]
Boiling Point 313.5±42.0 °C (Predicted)
Density 1.141 g/cm³ (Predicted)
pKa 10.25±0.20 (Predicted)
Form Crystalline powder
Solubility Information not widely available; expected to be soluble in polar organic solvents.

Synthesis of this compound

The most prominent and widely employed method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7]

For the synthesis of this compound, the logical starting materials are 3-hydroxyphenylethylamine and formaldehyde. The electron-donating nature of the hydroxyl group facilitates the electrophilic aromatic substitution required for ring closure.[8]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Hydroxyphenylethylamine C Schiff Base A->C + HCHO, - H₂O B Formaldehyde B->C D Iminium Ion C->D + H⁺ E This compound D->E Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its expected spectral characteristics can be inferred from data on the parent 1,2,3,4-tetrahydroisoquinoline and related phenolic derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their positions on the benzene ring. The protons on the heterocyclic ring will appear as multiplets in the aliphatic region. The protons of the CH₂ groups at positions 3 and 4 will likely be triplets, while the CH₂ at position 1 will be a singlet. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent. The aliphatic carbons of the tetrahydroisoquinoline ring will appear in the upfield region of the spectrum.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 149, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve the loss of side chains and cleavage of the heterocyclic ring, providing further structural information.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its secondary amine and phenolic hydroxyl group. These functional groups serve as handles for a variety of chemical transformations, making it a valuable scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies.

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents at the N-2 position. These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base.

Electrophilic Aromatic Substitution: The hydroxyl group at the 7-position is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions at the 6 and 8 positions.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, which can be useful for modifying the compound's pharmacokinetic properties or for use as protecting groups during synthesis.

G cluster_derivatives Derivatives A This compound B N-Alkyl/Acyl Derivative A->B N-Alkylation/ N-Acylation C Aromatic Substituted Derivative (6 or 8 position) A->C Electrophilic Aromatic Substitution D O-Alkyl/Acyl Derivative A->D O-Alkylation/ O-Acylation

Caption: Key reactivity pathways of this compound.

Pharmacological Significance and Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline nucleus is a cornerstone of many biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including:

  • Antitumor [1]

  • Antimicrobial and Antiviral [1]

  • Anti-inflammatory [1]

  • Neuroprotective and treatment for neurodegenerative disorders like Alzheimer's disease [1]

  • Beta-adrenoreceptor agonism [9]

The structural similarity of this compound to catecholamines suggests potential interactions with various receptors and enzymes within the central nervous system. Its ability to be readily derivatized at multiple positions allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Experimental Protocols

Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction

Causality: This protocol utilizes the classical Pictet-Spengler conditions, where an acid catalyst facilitates the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.

Materials:

  • 3-Hydroxyphenylethylamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-hydroxyphenylethylamine hydrochloride in water, add formaldehyde solution.

  • Slowly add concentrated HCl and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a NaOH solution to pH 8-9.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Benzylation of this compound

Causality: This protocol exemplifies a standard N-alkylation reaction. The secondary amine acts as a nucleophile, attacking the electrophilic benzyl bromide. A base is used to neutralize the HBr generated during the reaction.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-benzylated product.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemically versatile and pharmacologically significant molecule. Its straightforward synthesis via the Pictet-Spengler reaction and the presence of reactive functional groups make it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in medicinal chemistry and drug discovery programs.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Pictet-Spengler Reaction. (2022, January 15). YouTube. Retrieved from [Link]

  • Chatterjee, A. (n.d.). Pictet-Spengler Isoquinoline Synthesis. In Organic Reaction Mechanisms.
  • 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-7-OL. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Cimarelli, C., & Palmieri, G. (2010). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 15(4), 2615–2646.
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules, 27(19), 6527.
  • Pictet–Spengler reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13123-13151.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15.
  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2009). Letters in Drug Design & Discovery, 6(1), 58-64.
  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13123-13151.
  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2006). ResearchGate. Retrieved from [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. Retrieved from [Link]

  • Tetrahydroisoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(12), 14799–14833.
  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

The Biological Versatility of 1,2,3,4-Tetrahydroisoquinolin-7-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in a vast array of naturally occurring alkaloids and synthetically derived compounds of significant medicinal interest.[1][2][3] This "privileged scaffold" is recognized for its ability to interact with a wide range of biological targets, leading to a broad spectrum of activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Within this important class of molecules, 1,2,3,4-Tetrahydroisoquinolin-7-ol emerges as a compound of particular interest due to its structural similarity to key neurotransmitters and its potential to engage in various pharmacologically relevant interactions.

This technical guide provides an in-depth exploration of the known and potential biological activities of this compound. We will delve into its neuroprotective, antioxidant, and monoamine oxidase (MAO) inhibitory potential, drawing upon data from closely related analogs to build a comprehensive profile. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both a summary of the current state of knowledge and a practical guide to the experimental validation of this promising molecule's therapeutic potential.

Neuroprotective Landscape: A Multifaceted Approach to Neuronal Preservation

While direct studies on the neuroprotective effects of this compound are not extensively documented, the broader class of THIQ derivatives has demonstrated significant potential in mitigating neuronal damage.[4] The neuroprotective mechanisms of THIQs are thought to be multifaceted, primarily involving antioxidant activity and modulation of neurotransmitter systems.[5]

Notably, the addition of a hydroxyl group to the THIQ scaffold has been shown to decrease neurotoxicity in studies of related compounds.[4] This suggests that the 7-hydroxy moiety of our target compound could be a key contributor to potential neuroprotective effects.

Proposed Mechanisms of Neuroprotection

The neuroprotective potential of this compound can be hypothesized to operate through several interconnected pathways:

  • Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl group at the 7-position is a prime candidate for direct antioxidant activity, capable of donating a hydrogen atom to neutralize damaging free radicals.

  • Monoamine Oxidase (MAO) Inhibition: By inhibiting MAO enzymes, the compound could reduce the oxidative stress generated from the breakdown of monoamine neurotransmitters like dopamine.[6]

  • Dopamine Receptor Modulation: Structural analogs of this compound have shown affinity for dopamine receptors, suggesting a potential role in modulating dopaminergic signaling, which is critical in neurodegenerative diseases such as Parkinson's.[7][8][9]

Neuroprotective Mechanisms of this compound THIQ_7_ol This compound ROS Reactive Oxygen Species (ROS) THIQ_7_ol->ROS Scavenges MAO Monoamine Oxidase (MAO) THIQ_7_ol->MAO Inhibits DA_receptor Dopamine Receptors THIQ_7_ol->DA_receptor Modulates Oxidative_Stress Reduced Oxidative Stress Neuroprotection Neuroprotection DA_receptor->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Hypothesized neuroprotective pathways of this compound.

Antioxidant Potential: The Role of the Phenolic Hydroxyl Group

The presence of a phenolic hydroxyl group is a well-established structural motif for antioxidant activity. This functional group can readily donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Interestingly, a study investigating quercetin-tetrahydroisoquinoline derivatives reported that the parent 1,2,3,4-tetrahydroisoquinoline molecule did not exhibit antioxidant activity in a DPPH assay.[10] This finding underscores the critical role that substituents play in defining the biological activity of the THIQ scaffold. The addition of the 7-hydroxyl group in this compound is therefore expected to confer significant antioxidant capacity.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

A standard and reliable method to quantify the antioxidant potential of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11]

DPPH Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound/control DPPH_sol->Mix Test_cmpd Prepare serial dilutions of this compound Test_cmpd->Mix Control Prepare positive control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate percentage of radical scavenging activity Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle to protect from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or quercetin) at various concentrations.[12]

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions, positive control, or blank solvent to the respective wells.

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 30 minutes).[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Compound Reported Antioxidant Activity (DPPH Assay) Reference
1,2,3,4-TetrahydroisoquinolineNo antioxidative ability observed[10]
QuercetinIC50 = 19.3 µM[10]
Ascorbic AcidIC50 = 0.62 µM[10]

This table highlights the lack of antioxidant activity of the unsubstituted THIQ core and provides reference values for common antioxidants.

Monoamine Oxidase Inhibition: A Target for Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of these enzymes, particularly MAO-B, is a clinically validated strategy for the treatment of Parkinson's disease.[14] Several studies have demonstrated that the 1,2,3,4-tetrahydroisoquinoline scaffold can serve as a basis for the development of MAO inhibitors.[15][16]

While the specific inhibitory activity of this compound against MAO-A and MAO-B has not been extensively reported, its structural features suggest it is a promising candidate for investigation.

Experimental Workflow: MAO Inhibition Assay

A common method for assessing MAO inhibition is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[17][18]

MAO Inhibition Assay Workflow cluster_prep Preparation cluster_preincubation Pre-incubation cluster_reaction Reaction cluster_detection Detection & Analysis MAO_enzyme Prepare MAO-A or MAO-B enzyme solution Preincubate Pre-incubate MAO enzyme with test compound/controls MAO_enzyme->Preincubate Test_cmpd Prepare serial dilutions of this compound Test_cmpd->Preincubate Controls Prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) Controls->Preincubate Add_substrate Add substrate (e.g., kynuramine or p-tyramine) Preincubate->Add_substrate Incubate_reaction Incubate to allow enzymatic reaction Add_substrate->Incubate_reaction Add_detection_reagent Add detection reagent (e.g., HRP and fluorescent probe) Incubate_reaction->Add_detection_reagent Measure_fluorescence Measure fluorescence Add_detection_reagent->Measure_fluorescence Calculate_inhibition Calculate percentage of inhibition and Ki value Measure_fluorescence->Calculate_inhibition

Caption: General workflow for a fluorometric monoamine oxidase inhibition assay.

Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
  • Reagent Preparation:

    • Reconstitute recombinant human MAO-A or MAO-B enzymes in the provided assay buffer.

    • Prepare a stock solution of this compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent.[19][]

    • Prepare serial dilutions of the test compound and controls.

    • Prepare the substrate solution (e.g., kynuramine for MAO-A or benzylamine for MAO-B) and the detection reagent containing horseradish peroxidase (HRP) and a fluorescent probe.[13]

  • Assay Procedure:

    • In a 96-well black plate, add the MAO enzyme solution to each well.

    • Add the test compound dilutions, controls, or blank solvent to the respective wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[21]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and initiate the detection by adding the HRP and fluorescent probe solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of MAO inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Compound MAO-A Ki (µM) MAO-B Ki (µM) Reference
1,2,3,4-Tetrahydroisoquinoline-15[16]
2-Methyl-1,2,3,4-tetrahydroisoquinoline-1[16]
Salsolinol (R-enantiomer)31-[16]
1-Cyano-TIQ37.621.3[15]

This table provides MAO inhibitory data for related THIQ compounds, suggesting the potential for this compound to exhibit similar activity.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the pharmacologically rich class of tetrahydroisoquinolines. While direct experimental data for this specific compound is emerging, a comprehensive analysis of its structural features and the biological activities of its close analogs strongly suggests a promising profile as a neuroprotective agent, antioxidant, and monoamine oxidase inhibitor.

The presence of the 7-hydroxyl group is a key structural feature that likely imparts antioxidant properties not seen in the unsubstituted parent molecule. Furthermore, the THIQ core is a known pharmacophore for MAO inhibition and dopamine receptor modulation.

Future research should focus on the systematic in vitro and in vivo characterization of this compound to definitively elucidate its biological activities and mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of this compound's pharmacological profile will be instrumental in unlocking its full therapeutic potential in the context of neurodegenerative diseases and other oxidative stress-related pathologies.

References

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–854. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. (n.d.). PubMed. [Link]

  • Neuroprotective or Neurotoxic Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF. (n.d.). ResearchGate. [Link]

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). ResearchGate. [Link]

  • [PDF] Biological Activities of Tetrahydroisoquinolines Derivatives | Semantic Scholar. (n.d.). [Link]

  • (PDF) Determination of Antioxidant Capacity in Aqueous Extracts of Corymbia citriodora Using DPPH, ABTS, FRAP, TPC, and Hydrogen Peroxide Assays. (2025). ResearchGate. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

  • Méndez-Alvarez, E., Soto-Otero, R., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1997). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. Life Sciences, 60(19), 1719–1727. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

  • (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023). ResearchGate. [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026). ResearchGate. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). PubMed. [Link]

  • Patsenka, A., & Gallaher, T. K. (1994). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 37(15), 2345–2351. [Link]

  • Estimation of antiradical properties of antioxidants using DPPH assay: Critical review and results. (2025). ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. (2023). ACS Omega. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). MDPI. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

  • Antioxidative activity (%) of quercetin, Q; its tetrahydroisoquinoline... (n.d.). ResearchGate. [Link]

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (n.d.). NIH. [Link]

  • Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. (2006). PubMed. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (n.d.). MDPI. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]

  • Multi-target monoamine oxidase-B (MAO-B) inhibitors in the treatment of Parkinson's disease. (2025). Pharmacia. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. [Link]

  • (PDF) Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. (n.d.). ResearchGate. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (n.d.). PMC - PubMed Central. [Link]

  • Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. (2004). PubMed. [Link]

Sources

"physicochemical characteristics of 1,2,3,4-Tetrahydroisoquinolin-7-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroisoquinolin-7-ol (7-OH-THIQ) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of adrenergic, dopaminergic, and opioid receptor modulators.[1] Unlike its 6-hydroxy isomer, which is frequently implicated in catecholaminergic neurotoxicity, the 7-hydroxy congener offers a distinct electronic and steric profile that is essential for selective ligand binding.[1]

This guide provides a rigorous technical analysis of 7-OH-THIQ, moving beyond basic database entries to explore its zwitterionic behavior, solubility limitations, and synthetic accessibility. It is designed to serve as a primary reference for researchers incorporating this moiety into lead optimization campaigns.[2]

Molecular Identity & Structural Analysis[3][4]

The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline core is defined by a bicyclic structure containing a secondary amine and a phenolic hydroxyl group.[1] This dual functionality dictates its reactivity and physical state.[2]

PropertySpecification
IUPAC Name This compound
CAS Number 30798-64-2
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES C1CNCC2=C1C=CC(=C2)O
InChIKey RADQTHXRZJGDQI-UHFFFAOYSA-N
Appearance Off-white to beige solid (typically isolated as HCl or HBr salt)
Structural Nuances[2][5][8][9][10][11][12]
  • Tautomerism: The molecule exists primarily in the phenol-amine form.[1] However, in neutral aqueous solution, it exists in equilibrium with its zwitterionic form (phenolate/ammonium), significantly impacting membrane permeability.

  • Regiochemistry: The 7-position places the hydroxyl group para to the ethylene bridge of the piperidine ring, creating a distinct vector for hydrogen bonding compared to the 6-OH isomer (which mimics dopamine).[1]

Physicochemical Profiling

The physicochemical behavior of 7-OH-THIQ is dominated by its amphoteric nature.[1] Understanding the ionization state is critical for formulation and assay development.[2]

Thermodynamic & Solubility Data
ParameterValue / RangeContext & Implications
Melting Point (Free Base) Indeterminate (Oil/Low-melt solid)The free base is prone to oxidation and is rarely isolated pure.[1]
Melting Point (HCl Salt) > 200°C (Decomp.)[2]High lattice energy stabilizes the salt form for storage.[2]
Boiling Point 313.5°C ± 42.0°C (Predicted)High BP precludes purification by standard distillation.[2]
pKa (Phenol) 9.5 – 10.2Weakly acidic; deprotonates at high pH.[2]
pKa (Amine) 9.4 ± 0.2Moderately basic; protonated at physiological pH (7.4).[2]
LogP (Octanol/Water) 1.05 (Predicted)Moderate lipophilicity, suitable for CNS penetration.[2]
LogD (pH 7.4) ~ -1.5 to 0.5Effective distribution drops due to ionization (cationic fraction).[2]
Ionization Logic

At physiological pH (7.4), the amine (pKa ~9.[2]4) is predominantly protonated (


), while the phenol (pKa ~10) remains protonated (

).[2] This results in a cationic species.[2] At pH > 10, the molecule becomes anionic (phenolate).[2] The zwitterionic window is narrow, unlike amino acids, due to the overlapping pKa values.

Ionization Cation Cationic Form (pH < 9) Amine (+), Phenol (0) Neutral Neutral/Zwitterion (pH ~ 9.5) Equilibrium Mix Cation->Neutral - H+ Anion Anionic Form (pH > 10.5) Amine (0), Phenol (-) Neutral->Anion - H+

Figure 1: Ionization states of 7-OH-THIQ across the pH scale.

Synthetic Pathways & Production[2][10]

The synthesis of 7-OH-THIQ is non-trivial due to the directing effects of the phenolic group in cyclization reactions.[1] The standard Pictet-Spengler reaction with tyrosine often fails or yields the 6-isomer due to para-direction.[1]

Validated Synthetic Routes
Route A: O-Demethylation (Preferred)

The most robust laboratory method involves synthesizing the 7-methoxy derivative followed by harsh acid hydrolysis.[1]

  • Precursor: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.[1]

  • Reagent: 48% HBr (reflux) or BBr₃ (DCM, -78°C).

  • Yield: High (>85%).

  • Advantage: Avoids regioselectivity issues of direct cyclization.[2]

Route B: Reduction of Isoquinoline
  • Precursor: 7-Hydroxyisoquinoline.[1][3][4]

  • Reagent: PtO₂ / H₂ (50 psi) in Acetic Acid.

  • Advantage: Clean conversion if the aromatic precursor is available.[2]

Synthesis Sub1 3-Methoxyphenethylamine Inter1 7-Methoxy-THIQ (via Pictet-Spengler) Sub1->Inter1 HCHO, H+ Product This compound (Target) Inter1->Product 48% HBr, Reflux (Demethylation) Sub2 7-Hydroxyisoquinoline Sub2->Product H2, PtO2, AcOH (Hydrogenation)

Figure 2: Primary synthetic strategies for accessing the 7-OH-THIQ core.[1]

Experimental Protocol: Isolation & Characterization

This protocol describes the isolation of the hydrochloride salt, ensuring stability against oxidation.

Synthesis via Demethylation (HBr Method)

Objective: Convert 7-methoxy-1,2,3,4-tetrahydroisoquinoline to 7-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide.

  • Setup: Charge a round-bottom flask with 7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq).

  • Acidolysis: Add 48% aqueous hydrobromic acid (10 vol).

  • Reaction: Heat to reflux (approx. 120°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for disappearance of the methoxy spot.[2]

  • Workup:

    • Concentrate the reaction mixture in vacuo to dryness.

    • Triturate the residue with cold ethanol or acetone to induce crystallization.[2]

    • Filter the off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Et₂O.

Spectroscopic Validation (NMR)

The ¹H NMR spectrum in DMSO-d₆ is diagnostic.[2]

  • Aromatic Region (6.5 – 7.0 ppm): Look for an ABX or similar pattern depending on resolution. The H8 proton (ortho to NH, meta to OH) typically appears as a doublet.[2] The H5 and H6 protons show coupling characteristic of the 1,2,4-substitution pattern.

  • Aliphatic Region (2.5 – 4.0 ppm):

    • C1-H: Singlet (or broad triplet) around δ 4.0 – 4.2 ppm .[2] This is the most deshielded aliphatic signal due to the adjacent nitrogen and aromatic ring.[2]

    • C3-H: Triplet around δ 3.2 – 3.4 ppm .[1]

    • C4-H: Triplet around δ 2.7 – 2.9 ppm .[1]

  • Exchangeable Protons:

    • OH: Broad singlet, often > 9.0 ppm.[2]

    • NH: Broad singlet, shift varies with salt form.

Applications in Drug Discovery[2]

The 7-OH-THIQ moiety is not merely a building block but a functional pharmacophore.[1]

  • Opioid Antagonists: It serves as the "western" fragment in JDTic , a selective kappa-opioid receptor antagonist. The 7-OH group is crucial for hydrogen bonding with the receptor pocket (specifically His291 or similar residues).[2]

  • Adrenergic Agonists: The structural similarity to norepinephrine allows it to function as a rigidified catecholamine analogue, often showing selectivity for

    
    -adrenergic receptors when N-substituted.[1]
    
  • Metabolic Stability: Compared to the catechol (6,7-dihydroxy) derivatives, the mono-hydroxy 7-isomer is less susceptible to rapid COMT (catechol-O-methyltransferase) methylation, prolonging half-life.[1]

References

  • PubChem Compound Summary. this compound (CID 419268).[1] National Center for Biotechnology Information.[2] [Link][2]

  • Kormos, C. M., et al. (2014). Design, Synthesis, and Biological Evaluation of JDTic Analogues.[5] Journal of Medicinal Chemistry.[2][5] (Detailed synthesis and SAR of 7-OH-THIQ derivatives). [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines. (General synthetic methodologies including Pictet-Spengler and Bischler-Napieralski).[1] [Link]

Sources

An In-Depth Technical Guide to the Core Scaffold of Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of natural product chemistry and medicinal chemistry, forming the structural foundation of a vast and diverse family of alkaloids.[1][2][3] These compounds exhibit a remarkable breadth of biological activities, including anticancer, neuroprotective, antimicrobial, and antihypertensive effects.[4][5][6][7] This guide provides a comprehensive technical overview of the THIQ core, intended for researchers, scientists, and drug development professionals. We will dissect the biosynthetic origins of this privileged scaffold, explore seminal and contemporary synthetic strategies for its construction, analyze critical structure-activity relationships (SAR), and detail field-proven experimental protocols. The narrative emphasizes the causality behind methodological choices, grounding key concepts in authoritative literature to provide a self-validating and robust resource for the scientific community.

Chapter 1: The Biosynthetic Blueprint: Nature's Preferred Route to the THIQ Core

The biosynthesis of THIQ alkaloids in plants provides the most fundamental and elegant strategy for constructing the core scaffold.[1][8] Nature's primary tool is an intramolecular cyclization reaction that is mechanistically analogous to the famed Pictet-Spengler reaction .[9] This process involves two key precursors: a β-arylethylamine (typically derived from an amino acid like tyrosine) and an aldehyde or ketone.[8]

The biosynthetic logic proceeds as follows:

  • Precursor Accumulation: The plant cell concentrates an amine precursor, such as dopamine, and an aldehyde precursor.[1][9]

  • Iminium Ion Formation: The amine condenses with the carbonyl compound to form a Schiff base, which is then protonated to generate a highly reactive electrophilic iminium ion.[10][11][12]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[10][11] This key ring-closing step, often facilitated by a specific enzyme like strictosidine synthase in some pathways, establishes the core THIQ skeleton.[12] Electron-donating substituents on the aromatic ring are crucial as they facilitate this electrophilic ring closure.[11]

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[10][12]

This enzymatic, often stereospecific, process is responsible for producing central biosynthetic intermediates like (S)-reticuline, the precursor to a massive array of more complex benzylisoquinoline alkaloids.[1] Understanding this natural blueprint provides critical inspiration for laboratory synthesis.

Chapter 2: Chemical Strategies for Assembling the THIQ Core

The synthetic versatility and pharmacological importance of the THIQ scaffold have driven the development of numerous methods for its construction in the laboratory.

The Biomimetic Pictet-Spengler Reaction

Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction remains a cornerstone of THIQ synthesis due to its efficiency and direct mimicry of the biosynthetic pathway.[13] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[10][12][13]

The classical mechanism involves:

  • Formation of a Schiff base intermediate.

  • Protonation to an iminium ion.[11]

  • Intramolecular electrophilic attack onto the aromatic ring.[11]

  • Deprotonation to yield the final THIQ product.[10]

While effective, the classical conditions often require strong acids and high temperatures, particularly for less-activated aromatic systems.[12] A key variation is the N-Acyliminium Ion Pictet-Spengler Reaction , where an intermediate imine is acylated. This creates a more reactive electrophile, allowing the cyclization to proceed under much milder conditions and with a broader substrate scope.[13]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 β-Arylethylamine I1 Schiff Base R1->I1 + R'-CHO, -H₂O R2 Aldehyde (R'-CHO) R2->I1 I2 Iminium Ion (Electrophile) I1->I2 + H⁺ Protonation I3 Cyclized Cation (Spiro-intermediate) I2->I3 Intramolecular Electrophilic Attack P1 Tetrahydroisoquinoline I3->P1 - H⁺ Rearomatization Catalyst H⁺ (Acid Catalyst) P1->Catalyst Catalyst Regenerated Catalyst->I1

Caption: The core mechanism of the acid-catalyzed Pictet-Spengler reaction.

The Bischler-Napieralski Cyclization

An alternative and powerful strategy is the Bischler-Napieralski reaction, which allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[14][15][16] These intermediates can then be readily reduced to the corresponding THIQ scaffold.

The process involves two key stages:

  • Cyclodehydration: A β-phenethylamide is treated with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under heating.[14][15][16] This promotes an intramolecular electrophilic aromatic substitution, forming a 3,4-dihydroisoquinoline. The reaction is believed to proceed through a nitrilium ion intermediate.[14][15]

  • Reduction: The resulting cyclic imine (dihydroisoquinoline) is then reduced to the tetrahydroisoquinoline. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[2]

This two-step sequence is highly versatile and has been employed in the synthesis of numerous alkaloids.[2]

Asymmetric Synthesis: Controlling Chirality

Many biologically active THIQ alkaloids are chiral, with a stereocenter at the C1 position.[17] Therefore, controlling the stereochemistry during synthesis is paramount for drug development. Significant advances have been made in asymmetric synthesis, primarily through two strategies:

  • Asymmetric Hydrogenation/Transfer Hydrogenation: This is a highly efficient method for producing enantiopure THIQs.[18] It typically involves the reduction of a pre-formed dihydroisoquinoline or a related imine using a chiral catalyst, often based on rhodium or ruthenium complexes with chiral ligands.[2][18] Asymmetric transfer hydrogenation (ATH), which uses a hydrogen source like formic acid or isopropanol, is a particularly practical and widely used variant.[18]

  • Use of Chiral Auxiliaries: Another robust approach involves attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a key reaction. For instance, Ellman's chiral tert-butanesulfinamide has been successfully used to synthesize 1-substituted THIQ alkaloids with high stereoselectivity.[19][20] The auxiliary guides the addition of a nucleophile (e.g., a Grignard reagent) to an imine, establishing the desired stereocenter, and is then cleaved to yield the chiral product.[20]

Chapter 3: Structure-Activity Relationships (SAR) and Pharmacological Landscape

The THIQ scaffold is considered a "privileged structure" in medicinal chemistry because its rigid framework can be readily modified to interact with a wide array of biological targets.[21] The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the core.

Key Pharmacological Activities:

  • Anticancer Activity: THIQ derivatives exhibit potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, cell cycle arrest, and induction of apoptosis.[4][22][23][24] Compounds like Naphthyridinomycin and Saframycin A are well-known examples of THIQ-containing antitumor antibiotics.[3]

  • Neuroprotective and CNS Activity: The structural similarity of some THIQ alkaloids to endogenous neurochemicals allows them to interact with targets in the central nervous system.[17] This has led to their investigation for treating neurodegenerative diseases like Alzheimer's and for their potential as anticonvulsant agents.[6][7]

  • Antimicrobial and Antiviral Activity: Numerous synthetic and natural THIQs have demonstrated significant activity against bacteria, fungi, and viruses, including HIV.[6][17]

General SAR Insights: A review of the literature reveals several key trends that guide the design of new THIQ-based therapeutic agents.[6][25][26]

Position of SubstitutionCommon SubstituentsImpact on Biological Activity
C1 Alkyl, Benzyl, ArylCrucial for activity and selectivity. The size and electronic nature of this group often determine the specific biological target. The stereochemistry at C1 is frequently vital for potency.[17]
N2 (Nitrogen) H, Methyl, Larger alkyl chainsN-methylation is common in natural products. Modification at this position can alter solubility, cell permeability, and receptor binding affinity.
C6, C7 (Aromatic Ring) Hydroxy, MethoxyOxygenation patterns, particularly methoxy or hydroxy groups, are critical for the activity of many natural alkaloids. They influence hydrogen bonding interactions with biological targets.[27]
C3, C4 Alkyl, Functional groupsSubstitution at these positions is less common in nature but offers a synthetic avenue to create novel analogs with unique pharmacological profiles.[27]

Chapter 4: Experimental Protocols & Methodologies

To ensure this guide is of practical value, we provide validated, step-by-step protocols for the synthesis of the THIQ core.

Protocol: General Procedure for Pictet-Spengler Synthesis of a 1-Methyl-THIQ

This protocol describes a classic, acid-catalyzed synthesis.

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve dopamine hydrochloride (1.0 eq) in methanol.

  • Reagent Addition: Add acetaldehyde (1.2 eq) to the solution at room temperature, followed by the slow addition of concentrated HCl (0.5 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

  • Neutralization: Redissolve the residue in water and carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude 1-methyl-6,7-dihydroxy-tetrahydroisoquinoline by column chromatography on silica gel.

Workflow: From Synthesis to Biological Evaluation

The development of novel THIQ-based drug candidates follows a logical and iterative workflow.

THIQ_Workflow Drug Discovery Workflow for THIQ Analogs A Precursor Selection (β-arylethylamine, Aldehyde) B Core Synthesis (e.g., Pictet-Spengler, Bischler-Napieralski) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In-vitro Screening (Target Binding, Enzyme Inhibition, Cytotoxicity Assays) C->D E SAR Analysis (Identify key structural features) D->E Analyze Data F Lead Optimization (Iterative Synthesis of Analogs) E->F Design New Analogs G In-vivo Studies (Animal Models) E->G Select Lead Compound F->B Iterate

Caption: A generalized workflow for the synthesis and evaluation of THIQ analogs.

Conclusion and Future Outlook

The tetrahydroisoquinoline scaffold continues to be a source of profound inspiration for synthetic chemists and drug discovery professionals. Its prevalence in nature and its proven success as a pharmacophore ensure its relevance for years to come.[3] Future research will likely focus on the development of novel, highly selective, and stereospecific synthetic methodologies to access increasingly complex THIQ analogs. The application of modern techniques like photoredox catalysis and flow chemistry promises to make the synthesis of these vital compounds more efficient and sustainable. As our understanding of the biological targets deepens, the rational design of THIQ derivatives will undoubtedly lead to the development of next-generation therapeutics for treating a wide spectrum of human diseases, from cancer to neurodegenerative disorders.[22]

References

  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved February 11, 2026, from [Link]

  • Li, M., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(15), 4475. Available from: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Available from: [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1603-1606. Available from: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved February 11, 2026, from [Link]

  • Kaluza, D., et al. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 122(1), 1093-1248. Available from: [Link]

  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. Available from: [Link]

  • Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]

  • PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. (2019, December 21). YouTube. Available from: [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. Retrieved February 11, 2026, from [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2017). PubMed Central. Available from: [Link]

  • Pictet-Spengler Reaction. (2022, January 15). YouTube. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15343-15368. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PubMed Central. Available from: [Link]

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science. Available from: [Link]

  • Kaluza, D., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Available from: [Link]

  • Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). (2024). ResearchGate. Available from: [Link]

  • The scaffold-forming steps of plant alkaloid biosynthesis. (2020). RSC Publishing. Available from: [Link]

  • Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. (2019). RSC Publishing. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Semantic Scholar. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available from: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. Available from: [Link]

  • Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). (2024). PubMed. Available from: [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central. Available from: [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). PubMed Central. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,3,4-tetrahydroisoquinolin-7-ol, a valuable heterocyclic scaffold present in numerous natural products and pharmacologically active molecules.[1][2][3] We will focus on the classic and highly efficient Pictet-Spengler reaction, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in chemical biology and drug discovery.[2][4] It is the core structure of a wide array of isoquinoline alkaloids and synthetic compounds with diverse and potent pharmacological activities, including antihypertensive, anesthetic, and anticancer properties.[1][2][3] Specifically, this compound serves as a critical building block for more complex molecules, where the phenolic hydroxyl group provides a handle for further functionalization. Its synthesis is a foundational step for many research programs aimed at developing novel therapeutics.

There are several established methods for constructing the THIQ skeleton, most notably the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[5][6] The Bischler-Napieralski synthesis involves the cyclization of an N-acyl-β-phenylethylamine followed by reduction of the resulting 3,4-dihydroisoquinoline.[6][7] However, for the synthesis of this compound, the Pictet-Spengler reaction offers a more direct and atom-economical route.[2][5] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[8][9] Given the ready availability of the starting material, 3-tyramine (a downstream metabolite of tyrosine), this approach is exceptionally practical and robust.

The Pictet-Spengler Reaction: A Mechanistic Perspective

The synthesis of this compound from 3-tyramine and formaldehyde is a prime example of the Pictet-Spengler reaction. The reaction proceeds via an intramolecular electrophilic aromatic substitution, functioning as a special case of the Mannich reaction.[10]

The causality behind the mechanism is as follows:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-tyramine onto the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration under acidic conditions to form a highly reactive electrophilic species, the N-acyliminium ion.

  • Intramolecular Cyclization: The key step involves the electron-rich benzene ring, which is activated by the electron-donating hydroxyl group at the meta position relative to the ethylamine side chain. The π-electrons of the aromatic ring attack the electrophilic iminium ion in an intramolecular fashion. This cyclization is regioselective, occurring at the position ortho to the activating hydroxyl group.

  • Rearomatization: The resulting carbocation intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final this compound product.

The acid catalyst plays a crucial role by protonating the intermediate carbinolamine, facilitating its dehydration to the reactive iminium ion.

pictet_spengler_mechanism Pictet-Spengler Reaction Mechanism Tyramine 3-Tyramine Iminium Iminium Ion (Electrophile) Tyramine->Iminium + Formaldehyde, H+ - H2O Formaldehyde Formaldehyde H_plus H+ Cyclized Cyclized Intermediate (Carbocation) Iminium->Cyclized Intramolecular Electrophilic Attack Product This compound Cyclized->Product - H+ (Rearomatization) workflow Experimental Workflow A 1. Dissolve Tyramine HCl in H2O + HCl B 2. Add Formaldehyde (Room Temp) A->B C 3. Heat to Reflux (2 hours) B->C D 4. Cool Reaction (Ice Bath) C->D E 5. Basify with NaOH to pH 9-10 D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash Organic Layer with Brine F->G H 8. Dry over Na2SO4 G->H I 9. Filter & Evaporate Solvent H->I J 10. Recrystallize Product I->J K Final Product: This compound J->K

Sources

"analytical techniques for 1,2,3,4-Tetrahydroisoquinolin-7-ol characterization"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


H

NO M.W.: 149.19 g/mol

Executive Summary

1,2,3,4-Tetrahydroisoquinolin-7-ol (7-OH-THIQ) is a phenolic secondary amine and a structural isomer of the mammalian alkaloid metabolic pathway. Often investigated for its neuroactive properties and as a scaffold in drug discovery, its characterization presents specific challenges: oxidative instability due to the phenol moiety and peak tailing due to the secondary amine.

This guide provides a validated analytical framework for 7-OH-THIQ, moving beyond generic protocols to address its specific physicochemical behavior. We prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification and Nuclear Magnetic Resonance (NMR) for structural certification.

Physicochemical Profiling

Understanding the ionization state and solubility is the prerequisite for successful extraction and chromatography.

PropertyValue (Approx.)Implications for Protocol
pKa (Amine) ~9.4Compound is cationic at pH < 7. Use acidic mobile phases.
pKa (Phenol) ~10.0Ionizes at high pH. Avoid basic extraction unless derivatizing.
LogP 1.1 - 1.3Moderately polar. Retains well on C18 but elutes early.
Solubility Water (pH < 7), MeOH, DMSODissolve standards in 0.1% Formic Acid/MeOH to prevent oxidation.
Stability Oxidation-proneCritical: Use antioxidants (Ascorbic acid) in stock solutions.

Sample Preparation & Extraction Protocol

Objective: Isolate 7-OH-THIQ from biological matrices (plasma/brain tissue) or synthetic reaction mixtures while preventing oxidative degradation (quinonoid formation).

Reagents
  • Lysis Buffer: 0.1 M Perchloric Acid (HClO

    
    ) containing 0.1% Sodium Metabisulfite (Na
    
    
    
    S
    
    
    O
    
    
    ) or Ascorbic Acid.
  • Internal Standard (IS): 1-Methyl-1,2,3,4-tetrahydroisoquinoline-d4 or Dopamine-d4 (due to structural similarity).

Workflow: Solid Phase Extraction (SPE)

We recommend Mixed-Mode Cation Exchange (MCX) cartridges to exploit the basic amine, ensuring high specificity against neutral interferences.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidified sample (pH 2-3). 7-OH-THIQ binds to the sorbent via cation exchange.

  • Wash 1: 1 mL 0.1 M HCl (removes proteins/neutrals).

  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 1 mL 5% NH

    
    OH in MeOH. (High pH deprotonates the amine, releasing the compound).
    
  • Reconstitution: Evaporate under N

    
     at 40°C. Reconstitute in Mobile Phase A (0.1% Formic Acid).
    

ExtractionWorkflow cluster_0 Sample Pre-treatment cluster_1 SPE (MCX Cartridge) Sample Biological Sample (Plasma/Tissue) Lysis Acid Lysis + Antioxidant (HClO4 + Na2S2O5) Sample->Lysis Centrifuge Centrifugation (10,000 x g, 10 min) Lysis->Centrifuge Load Load Supernatant (pH < 3) Centrifuge->Load Wash Wash Steps 1. Acidic (HCl) 2. Organic (MeOH) Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute Recon Evaporation & Reconstitution (Mobile Phase A) Elute->Recon

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow for 7-OH-THIQ isolation.

Chromatographic Separation (LC-MS/MS)[1]

Challenge: Secondary amines interact with residual silanols on silica columns, causing tailing. Solution: Use a "Charged Surface Hybrid" (CSH) C18 column or end-capped C18 with acidic mobile phase.

Method Parameters
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate (Buffer stabilizes ionization).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 40% B

    • 6-7 min: 95% B (Wash)

    • 7-9 min: 5% B (Re-equilibration)

Mass Spectrometry Detection (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The protonated molecule


 is observed at m/z 150.1.

MRM Transitions (Multiple Reaction Monitoring):

  • Quantifier: m/z 150.1

    
     133.1 (Loss of NH
    
    
    
    , characteristic of cyclic amines).
  • Qualifier: m/z 150.1

    
     121.1 (Retro-Diels-Alder cleavage / Loss of CH
    
    
    
    =NH).

MS_Fragmentation Parent Precursor Ion [M+H]+ = 150.1 Frag1 Product Ion 1 [M+H - NH3]+ m/z = 133.1 Parent->Frag1 - 17 Da (NH3) Frag2 Product Ion 2 [Retro-Diels-Alder] m/z = 121.1 Parent->Frag2 - 29 Da (CH2NH)

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

Structural Validation: NMR Spectroscopy

For synthetic verification, NMR is required to distinguish the 7-OH isomer from the 6-OH or 5-OH isomers. The coupling patterns of the aromatic ring are diagnostic.

Solvent: DMSO-


 or Methanol-

.
H NMR (400 MHz, DMSO- ) - Expected Shifts
  • Aromatic Region (3H):

    • The 7-OH substitution pattern creates an ABX or specific coupling system depending on 5,6,8 positions.

    • 
       6.90 (d, J=8.0 Hz, H-5)
      
    • 
       6.60 (dd, J=8.0, 2.5 Hz, H-6)
      
    • 
       6.45 (d, J=2.5 Hz, H-8)
      
    • Note: The meta-coupling (2.5 Hz) between H-6 and H-8 is the key differentiator from 6-OH isomers.

  • Aliphatic Region (6H):

    • 
       3.80 (s, 2H, H-1) – Deshielded by aromatic ring.
      
    • 
       2.90 (t, 2H, H-3)
      
    • 
       2.65 (t, 2H, H-4)
      
  • Exchangeable Protons:

    • 
       9.20 (s, 1H, -OH)
      
    • 
       ~9.00 (br s, NH
      
      
      
      if salt form)

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionAdd 5-10 mM Ammonium Formate to Mobile Phase A. Ensure pH < 3.0.
Low Sensitivity Ion suppressionImprove SPE wash steps. Switch to APCI if matrix effects persist.
Sample Darkening OxidationAdd 1 mM Ascorbic Acid to all stock solutions. Store at -80°C.
Ghost Peaks CarryoverUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • This compound Chemical Properties. PubChem. Available at: [Link]

  • Analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) in biological samples by LC-MS/MS. Journal of Japanese Society for Biomedical Mass Spectrometry. Available at: [Link]

  • Chemoenzymatic cascades towards methylated tetrahydroprotoberberine alkaloids. UCL Discovery. Available at: [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Application Note: Optimization of 1,2,3,4-Tetrahydroisoquinolin-7-ol Derivatives for Enhanced Potency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for targets ranging from G-protein coupled receptors (GPCRs) to multidrug resistance (MDR) proteins. Specifically, the 7-hydroxy (7-ol) substitution pattern mimics the phenolic moiety of endogenous catecholamines (dopamine, norepinephrine), providing a critical hydrogen-bond anchor for receptor affinity.

However, the bare THIQ-7-ol scaffold often suffers from rapid metabolic clearance (glucuronidation, oxidation) and poor blood-brain barrier (BBB) permeability. This Application Note details a high-fidelity workflow to develop derivatives with improved potency (


)  and metabolic stability . We focus on C1-functionalization via the Pictet-Spengler reaction and N2-derivatization for pharmacokinetic tuning.

Rational Design & SAR Strategy

To improve potency, we must move beyond the core scaffold. The strategy relies on three vectors of modification:

  • The Anchor (C7-OH): Maintained for H-bonding with receptor serine residues (e.g., Ser5.42 in Dopamine receptors).

  • The Metabolic Shield (C1): Introduction of bulky aryl or alkyl groups at C1 inhibits

    
    -oxidation and restricts conformational freedom, reducing the entropic cost of binding.
    
  • The Affinity Tuner (N2): Derivatization here accesses hydrophobic pockets in the receptor orthosteric site, often yielding nanomolar affinity.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Strategy cluster_legend Optimization Logic Core 1,2,3,4-THIQ-7-ol (Core Scaffold) C7 Position 7 (OH) CRITICAL ANCHOR Do not cap unless prodrug Core->C7 C1 Position 1 (C1) METABOLIC SHIELD Add Aryl/Alkyl to block CYP450 oxidation Core->C1 N2 Position 2 (Nitrogen) AFFINITY TUNER Hydrophobic groups (Benzyl/Phenethyl) increase potency >100x Core->N2 desc Goal: Maximize Receptor Occupancy while minimizing Clearance

Figure 1: Strategic modification points on the THIQ-7-ol scaffold. C1 and N2 are the primary sites for potency optimization.

Synthetic Protocols

The synthesis utilizes the Pictet-Spengler Cyclization , a robust method to construct the THIQ ring system while simultaneously installing the C1 substituent.

Protocol A: C1-Substituted Core Synthesis (Pictet-Spengler)

Objective: Synthesize 1-substituted-1,2,3,4-tetrahydroisoquinolin-7-ol. Precursor: m-Tyramine (3-hydroxyphenethylamine). Note: Dopamine yields the 6,7-diol; m-tyramine yields the 7-ol and 5-ol isomers, with 7-ol often favored or separable.

Reagents:

  • m-Tyramine (1.0 equiv)

  • Aldehyde R-CHO (1.2 equiv) (e.g., Benzaldehyde for C1-Phenyl)

  • Trifluoroacetic acid (TFA) or 10% HCl (Solvent/Catalyst)

  • Dichloromethane (DCM) (if using TFA)

Step-by-Step Workflow:

  • Schiff Base Formation:

    • In a round-bottom flask under Argon atmosphere, dissolve m-tyramine (5 mmol) in anhydrous MeOH (10 mL).

    • Add the appropriate aldehyde (6 mmol).

    • Stir at room temperature (RT) for 2 hours. (Monitoring: TLC should show disappearance of amine).

  • Cyclization:

    • Evaporate MeOH. Redissolve the imine intermediate in TFA (5 mL).

    • Critical Step: Heat to 60°C for 4-12 hours. The electron-donating OH group facilitates the electrophilic aromatic substitution closure.

    • Troubleshooting: If yield is low, add a drying agent (

      
      ) during imine formation or use a Dean-Stark trap.
      
  • Workup:

    • Cool to RT. Quench with saturated

      
       (slowly!) until pH ~8.
      
    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10). The 7-OH isomer is typically less polar than the 5-OH isomer (if formed).

Protocol B: N-Alkylation (Reductive Amination)

Objective: Install a hydrophobic group at N2 to target secondary binding pockets.

Reagents:

  • THIQ-7-ol intermediate (from Protocol A)

  • Aldehyde (e.g., Phenylacetaldehyde for phenethyl group)

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (catalytic)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Mixing: Dissolve THIQ intermediate (1 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL). Add 1 drop of AcOH. Stir for 30 mins.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 16 hours under Argon.

  • Quench & Isolate: Quench with saturated

    
    . Extract with DCM. Purify via chromatography.[1]
    

Biological Evaluation: Potency Determination

To validate "improved potency," we utilize a Radioligand Binding Assay . This protocol assumes a target of the Dopamine D1 receptor (a common target for THIQ scaffolds), but is adaptable to Adrenergic or Sigma receptors.

Protocol C: Membrane Radioligand Binding ( Determination)

Materials:

  • Source: HEK293 cell membranes stably expressing human Dopamine D1 receptor.

  • Radioligand:

    
    -SCH23390 (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation:

    • Thaw membrane prep on ice. Dilute in Assay Buffer to ~10

      
       protein/well.
      
  • Incubation Plate Setup (96-well):

    • Total Binding: Buffer + Membranes +

      
      -Ligand (1 nM final).
      
    • Non-Specific Binding (NSB): Buffer + Membranes +

      
      -Ligand + Excess Cold Antagonist (10 
      
      
      
      Butaclamol).
    • Test Compounds: Buffer + Membranes +

      
      -Ligand + THIQ Derivative  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium:

    • Incubate at 25°C for 60 minutes.

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail to filters. Count radioactivity (CPM) in a Microbeta counter.

  • Data Analysis:

    • Calculate specific binding (Total - NSB).

    • Fit data to a one-site competition model (GraphPad Prism) to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Data Presentation & Interpretation

The following table illustrates expected trends when optimizing the THIQ-7-ol scaffold.

Table 1: Hypothetical SAR Data for THIQ-7-ol Derivatives

Compound IDC1 SubstituentN2 Substituent

(nM)
Metabolic Stability (

min)*
Interpretation
THIQ-01 HH45012Baseline. Rapid clearance.
THIQ-02 MethylH31028C1-Me blocks some oxidation.
THIQ-03 PhenylH12055C1-Aryl adds hydrophobic contact + stability.
THIQ-04 PhenylMethyl8552N-Me improves lipophilicity slightly.
THIQ-05 PhenylPhenethyl 4.2 48Hit. Phenethyl accesses secondary pocket.
THIQ-06 4-Cl-PhenylPhenethyl1.8 85 Lead. Halogen at C1 prevents ring oxidation.

*Metabolic stability measured in human liver microsomes (HLM).

Experimental Logic Flow

Workflow Start Start: m-Tyramine Step1 Pictet-Spengler Cyclization (Install C1-R) Start->Step1 Step2 N-Alkylation (Install N2-R) Step1->Step2 Purify HPLC/Flash Purification (>95% Purity) Step2->Purify Assay Radioligand Binding Assay (Determine Ki) Purify->Assay Decision Is Ki < 10 nM? Assay->Decision Optimize Refine R-Groups (SAR Cycle) Decision->Optimize No Lead Lead Candidate (PK/PD Studies) Decision->Lead Yes Optimize->Step1

Figure 2: Iterative workflow for developing high-potency THIQ derivatives.

References

  • Pictet-Spengler Reaction Updates: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Natural Product Reports, 2011.

  • THIQ SAR & Potency: Zhang, A., et al. "Structure-Activity Relationship Studies of 1,2,3,4-Tetrahydroisoquinoline Derivatives." Chemical Reviews, 2021.

  • GPCR Binding Protocols: "Radioligand Binding Assay for GPCRs." NIH Assay Guidance Manual.

  • Dopamine Receptor Ligands: Neumeyer, J. L., et al. "Development of High Affinity and Selective Dopamine Agonists." Journal of Medicinal Chemistry.

  • Metabolic Stability: "In Vitro Methods for Assessing Metabolic Stability." Creative Biogene Application Notes.

Sources

Application Note: Advanced Synthetic Architectures for Functionalized Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 4,000 bioactive alkaloids (e.g., morphine, emetine) and blockbuster synthetic drugs (e.g., Solifenacin, Quinapril).

For drug development professionals, the synthetic challenge has shifted from simple construction to precision functionalization . We are no longer satisfied with racemic mixtures or harsh cyclization conditions. The current standard demands:

  • Enantiocontrol: Access to specific stereoisomers at the C1 position.

  • Late-Stage Diversification: The ability to functionalize the C1-H bond directly in complex molecules (C-H activation).

  • Atom Economy: Moving away from stoichiometric activating agents toward catalytic oxidative couplings.

This guide details two high-value protocols: the Organocatalytic Asymmetric Pictet-Spengler Reaction (for de novo chiral synthesis) and Cross-Dehydrogenative Coupling (CDC) (for late-stage functionalization).

Strategy A: The "Classic Refined" – Asymmetric Pictet-Spengler

Best for: De novo synthesis of chiral THIQ cores from tryptamines or phenethylamines.

The classic Pictet-Spengler reaction often requires harsh acidic conditions and yields racemates. The modern solution utilizes Chiral Phosphoric Acids (CPAs) to induce enantioselectivity via a specific H-bond network.

Mechanistic Logic (The "Chiral Contact Ion Pair")

Unlike Lewis acids that activate only the electrophile, CPAs (like TRIP or BINOL-derivatives) act as bifunctional catalysts. They activate the iminium intermediate while simultaneously directing the nucleophilic attack of the indole/arene via the phosphate oxygen, creating a tight chiral pocket.

Visualization: CPA-Catalyzed Mechanism

PS_Mechanism cluster_0 Key Interaction Substrates Tryptamine + Aldehyde Imine Imine Formation Substrates->Imine - H2O Complex Chiral Contact Ion Pair (Transition State) Imine->Complex + CPA CPA Chiral Phosphoric Acid (CPA) CPA->Complex H-Bonding Cyclization Enantioselective Cyclization Complex->Cyclization Rate Limiting Product Chiral THIQ (>90% ee) Cyclization->Product Regeneration of CPA

Figure 1: Mechanism of Chiral Phosphoric Acid (CPA) catalyzed Pictet-Spengler reaction, highlighting the contact ion pair.

Protocol: Enantioselective Synthesis of C1-Substituted THIQs

Target: 1-Benzyl-tetrahydro-β-carboline (Indole-fused THIQ analog) Standard: >90% yield, >90% ee.

Reagents:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Catalyst: (S)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)

  • Solvent: Toluene (anhydrous)

  • Additive: 5Å Molecular Sieves (activated)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon. Add 5Å molecular sieves (100 mg/mmol substrate). Why: Water is a byproduct of imine formation; removing it drives equilibrium and prevents catalyst deactivation.

  • Imine Formation: Add Tryptamine (0.2 mmol) and Aldehyde (0.24 mmol) in Toluene (2.0 mL). Stir at room temperature for 1 hour.

  • Catalysis: Add (S)-TRIP catalyst (0.01 mmol). Cool the system to -30°C or 0°C depending on reaction kinetics (lower temp = higher ee, slower rate).

  • Reaction: Stir for 24-48 hours. Monitor by TLC.

    • Checkpoint: Use Dragendorff’s reagent for TLC visualization (stains alkaloids orange).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel.

Strategy B: The "Modern Standard" – Cross-Dehydrogenative Coupling (CDC)

Best for: Late-stage C1-functionalization of existing THIQ scaffolds.

Direct C-H activation at the C1 position (adjacent to Nitrogen) allows for the rapid introduction of complexity without pre-functionalization (like halogenation). This relies on the in situ generation of an iminium ion via oxidation.

Comparative Data: Oxidant Efficiency in CDC

The choice of oxidant is critical for the balance between conversion and byproduct formation.

OxidantCatalyst SystemConversion (%)Notes
t-BHP (Tert-butyl hydroperoxide) CuBr (5 mol%) 85-95% Standard. High efficiency, requires inert atmosphere.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)None60-75%Stoichiometric. Difficult purification.
O2 (Air)Rose Bengal (Photoredox)70-85%Green chemistry. Slower reaction rates.
Di-tert-butyl peroxideFeCl350-65%Requires higher temperatures (>80°C).
Visualization: Copper-Catalyzed CDC Workflow

CDC_Workflow Start N-Aryl THIQ (Substrate) Oxidation SET Oxidation (Cu(I) to Cu(II)) Start->Oxidation t-BHP / CuBr Radical Radical Cation Intermediate Oxidation->Radical - e- Cu_Cycle Cu(I) Regeneration Oxidation->Cu_Cycle Iminium Iminium Ion (Electrophile) Radical->Iminium - H• Nucleophile Nucleophile Addition (Alkyne/Indole) Iminium->Nucleophile + Nu-H Final C1-Functionalized THIQ Nucleophile->Final Cu_Cycle->Oxidation

Figure 2: Oxidative Cross-Dehydrogenative Coupling (CDC) workflow utilizing Copper catalysis.

Protocol: Copper-Catalyzed C1-Alkynylation

Target: 1-Alkynyl-2-aryl-1,2,3,4-tetrahydroisoquinoline. Mechanism: Oxidative coupling of sp3 C-H (THIQ) and sp C-H (Alkyne).

Reagents:

  • N-Phenyl-tetrahydroisoquinoline (0.5 mmol)

  • Phenylacetylene (0.75 mmol)

  • Catalyst: CuBr (5 mol%)

  • Oxidant: t-BHP (5.0-6.0 M in decane) (1.2 equiv)

  • Solvent: Neat (no solvent) or CH3CN if solid.

Step-by-Step Workflow:

  • Setup: In a sealed tube, add CuBr (3.6 mg, 0.025 mmol).

  • Addition: Add N-phenyl-THIQ, Phenylacetylene, and t-BHP solution under nitrogen atmosphere.

    • Critical Note: Do not use excess solvent.[1] High concentration favors the intermolecular coupling over oxidative degradation.

  • Reaction: Heat to 50°C for 3-5 hours.

    • Self-Validation: The reaction mixture should turn from light green (Cu I) to dark brown/green (active Cu species). If it remains clear, the oxidant may be degraded.

  • Quench: Cool to room temperature. Dilute with dichloromethane. Wash with water.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting & Quality Control

"Self-Validating" The Reaction
  • The "Imine" Check (Pictet-Spengler): If yield is low, isolate an aliquot after Step 2 (before adding catalyst). Run NMR. If the imine has not formed quantitatively, the cyclization will fail. Add more molecular sieves or heat the imine formation step.

  • The "Oxidant" Check (CDC): t-BHP degrades over time. Titrate your t-BHP solution iodometrically before use if the bottle is old. Low oxidant concentration is the #1 cause of CDC failure.

Common Pitfalls
  • Substrate Inhibition: In CDC, free amines (N-H) on the THIQ ring will poison the Copper catalyst. Ensure the Nitrogen is protected (N-Boc, N-Aryl) before attempting C1-functionalization.

  • Moisture Sensitivity: While CDC is robust, the Asymmetric Pictet-Spengler is highly sensitive to water, which hydrolyzes the imine intermediate. Use flame-dried glassware.

References

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. Journal of Organic Chemistry, 2011.[2] Link

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction. Nature, 2006 (List Group seminal work context). Link (Recent 2025 update on CPA protocols).

  • Cross-Dehydrogenative Coupling (CDC): Exploring C-C Bond Formations Beyond Functional Group Transformations. Chemical Reviews, 2010.[3] Link

  • Visible Light-Induced C1-Functionalization of Tetrahydroisoquinolines. Taylor & Francis Online, 2023. Link

  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs. RSC Advances, 2021. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PSC-OPT-2025 Subject: Troubleshooting Reactivity, Selectivity, and Scale-up in Tetrahydro-β-carboline (THBC) and Tetrahydroisoquinoline (THIQ) Synthesis.

Core Directive & Operational Overview

The Pictet-Spengler Cyclization (PSC) is the premier method for constructing the tetrahydro-β-carboline (THBC) and tetrahydroisoquinoline (THIQ) scaffolds, ubiquitous in indole alkaloids (e.g., yohimbine, ajmaline) and pharmaceutical agents (e.g., Tadalafil).[1]

Despite its utility, the reaction is deceptively complex. Success depends on a delicate balance between the electrophilicity of the iminium intermediate and the nucleophilicity of the aryl ring . This guide addresses the three most critical failure modes reported by our user base:

  • Stalled Reactivity: Failure to cyclize due to electronic deactivation or steric bulk.

  • Loss of Selectivity: Poor enantiocontrol or incorrect regioselectivity (C2 vs. C3 attack).

  • Side Reactions: Dimerization, polymerization, and oxidation.

Module 1: Reactivity & Yield Troubleshooting

Visual Analysis: Mechanism & Failure Points

Understanding where the reaction stalls is the first step to optimization.

PSC_Mechanism cluster_failures Common Failure Modes Start Amine + Aldehyde Imine Schiff Base (Imine) Start->Imine Condensation (-H2O) Iminium Iminium Ion (Activated Electrophile) Imine->Iminium Protonation (H+) Fail1 Hydrolysis back to SM Imine->Fail1 Wheland Spiroindolenine / Wheland Intermediate Iminium->Wheland 6-endo-trig Cyclization (Rate Determining Step) Fail2 Stalled Cyclization (Deactivated Ring) Iminium->Fail2 Product THBC / THIQ Product Wheland->Product Re-aromatization (-H+)

Figure 1: Mechanistic pathway highlighting the critical Iminium -> Wheland cyclization step, which is often the rate-determining bottleneck in deactivated systems.

FAQ: Reactivity Issues

Q: My reaction forms the imine (Schiff base) but refuses to cyclize. What is happening? A: You have hit the "nucleophilic wall." The formation of the imine is facile, but the subsequent ring closure requires the aryl ring to attack the iminium ion. If your aryl ring possesses electron-withdrawing groups (EWGs) or if the iminium is not sufficiently electrophilic, the reaction stalls.

  • Solution 1 (Acid Strength): Switch from weak acids (acetic acid) to Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) . For extremely stubborn substrates, superacids like TfOH may be required [1].

  • Solution 2 (Solvent Effect): Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .[2] HFIP stabilizes the cationic transition state via strong H-bond donation, often accelerating rates by 100-1000x compared to DCM or Toluene.

Q: I am working with a highly deactivated amine (e.g., nitro-tryptamine). How do I force cyclization? A: Standard Brønsted acids may fail here. You need to employ the N-acyliminium ion strategy .

  • Mechanism: Acylating the imine nitrogen (using acetyl chloride or TFAA) generates an N-acyliminium species, which is significantly more electrophilic than a protonated iminium ion.

  • Protocol:

    • Form the imine in dry DCM.

    • Add 1.1 equiv of Trifluoroacetic Anhydride (TFAA) or Acetyl Chloride .

    • Heat to reflux if necessary. This often drives cyclization even with deactivated aromatics [2].

Module 2: Selectivity (Regio- & Enantiocontrol)

Visual Analysis: Asymmetric Induction Model

How Chiral Phosphoric Acids (CPAs) induce enantioselectivity.

CPA_Induction CPA Chiral Phosphoric Acid (TRIP / BINOL-derived) Complex Chiral Contact Ion Pair CPA->Complex H-Bond Donor (OH) Substrate Iminium Intermediate Substrate->Complex Ionic Interaction (+) Result Enantioenriched Product (High ee%) Complex->Result Steric Shielding by 3,3'-Substituents

Figure 2: The dual-activation mode of Chiral Phosphoric Acids. The phosphate anion pairs with the iminium cation, while the 3,3'-substituents on the BINOL backbone create a steric pocket that blocks one face of the electrophile [3].

Catalyst Selection Guide
Catalyst ClassRepresentative AgentBest For...Key Mechanism
Brønsted Acids TFA, HClSimple, unhindered substrates. Racemic synthesis.Protonation of imine.
Lewis Acids BF₃·OEt₂, Yb(OTf)₃Acid-sensitive substrates; preventing side reactions.Coordination to imine N.
Chiral Phosphoric Acids (S)-TRIP , (R)-BINOL-PAEnantioselective synthesis of THBCs.Chiral contact ion pairing + Steric shielding.
Thioureas Jacobsen's ThioureaElectron-rich substrates (e.g., indole derivatives).H-bonding to iminium chloride anion.
Enzymes Strictosidine Synthase (STR) Biocatalytic, highly selective (usually S-isomer).Active site constraints [4].
FAQ: Selectivity Challenges

Q: I am observing C2-attack (spiro-indolenine) instead of the desired C3-attack (THBC). Why? A: This is a classic issue with tryptamine derivatives. The C3 position of indole is inherently more nucleophilic, but kinetic control can sometimes favor C2 attack, leading to a spiroindolenine intermediate.

  • Fix: This pathway is often reversible.[3] Increasing the temperature or reaction time allows the spiro-intermediate to rearrange to the thermodynamically stable C3-cyclized product (THBC) via a Wagner-Meerwein type migration [5].

Q: How do I achieve high enantioselectivity (>90% ee) without enzymes? A: The gold standard is Chiral Phosphoric Acid (CPA) catalysis, pioneered by List and others.

  • Critical Factor: The catalyst's 3,3'-substituents (e.g., 2,4,6-triisopropylphenyl in TRIP ) are crucial. They act as a "chiral wall."

  • Protocol Tip: Use non-polar solvents like Benzene or Toluene (or molecular sieves) to tighten the ion pair between the catalyst and the iminium ion. Polar solvents disrupt the H-bonding network essential for stereocontrol [3].

Module 3: Advanced Troubleshooting & Protocols

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue LowYield Low Yield / No Reaction Issue->LowYield BadSelectivity Poor Selectivity (ee% / Regio) Issue->BadSelectivity CheckE Check Electronics: Is amine deactivated? LowYield->CheckE CheckCat Check Catalyst: Is it Chiral? BadSelectivity->CheckCat CheckS Check Sterics: Bulky aldehyde? CheckE->CheckS No Sol1 Use N-Acyliminium (TFAA/AcCl) CheckE->Sol1 Yes (EWG present) Sol2 Switch Solvent to HFIP or use Microwave CheckS->Sol2 Yes Sol3 Switch to TRIP or Strictosidine Synthase CheckCat->Sol3 No (Using TFA) Sol4 Lower Temp (-78°C) Change Solvent (Toluene) CheckCat->Sol4 Yes (Low ee)

Figure 3: Systematic troubleshooting logic for optimizing Pictet-Spengler reactions.

Standard Operating Protocol (SOP): High-Efficiency Cyclization

Context: For a generic tryptamine + aldehyde coupling where standard conditions have failed.

  • Preparation: In a flame-dried flask under Argon, dissolve Tryptamine (1.0 equiv) and Aldehyde (1.1 equiv) in DCM or Toluene (0.1 M).

  • Imine Formation: Add activated 4Å Molecular Sieves. Stir at RT for 2-4 hours. Verify imine formation by TLC/NMR.

  • Activation:

    • Method A (Standard): Cool to 0°C. Add TFA (2.0 - 5.0 equiv) dropwise.

    • Method B (Difficult Substrates): Add HFIP (solvent swap) or TFAA (1.2 equiv) for N-acyliminium generation.

  • Cyclization: Allow to warm to RT. If no reaction after 12h, heat to 50°C.

  • Workup: Quench with sat. NaHCO₃ (critical to neutralize acid and prevent reverse reaction). Extract with DCM.

Advanced Technology: Flow Chemistry

For scale-up or handling exothermic N-acyliminium formations, Continuous Flow is recommended.

  • Benefit: Superior heat transfer prevents "hotspots" that lead to polymerization.

  • Setup: Pump amine/aldehyde stream and acid stream into a T-mixer followed by a heated residence coil (e.g., 60°C, 10 min residence time). This often improves yield by 10-20% over batch methods by suppressing side reactions [6].

References

  • Pictet, A.; Spengler, T. "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin."[4][5] Berichte der deutschen chemischen Gesellschaft, 1911 .[4][5]

  • Maryanoff, B. E.; et al. "Cyclizations of N-acyliminium ions." Chemical Reviews, 2004.
  • List, B.; et al. "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Thieme Connect.

  • Stöckigt, J.; et al. "Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme." Journal of the American Chemical Society, 2011 .[5]

  • Bailey, P. D. "The mechanism of the Pictet–Spengler reaction." Perkin Transactions 1, 1993 .[4][5]

  • Baxendale, I. R. "A field guide to flow chemistry for synthetic organic chemists." Reaction Chemistry & Engineering, 2016 .[6]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tetrahydroisoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetrahydroisoquinoline (THIQ) Derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chemical modification of the THIQ scaffold. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, and its successful derivatization is crucial for the development of novel therapeutics.[1] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of THIQ chemistry and optimize your reaction outcomes.

Section 1: Core Synthesis of the Tetrahydroisoquinoline Scaffold

Before delving into derivatization, a robust synthesis of the core THIQ structure is paramount. The two most common and powerful methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[2][3] Understanding the nuances of these reactions is the first step toward successful derivatization.

FAQ 1.1: My Pictet-Spengler reaction is giving a low yield. What are the likely causes and how can I improve it?

Low yields in a Pictet-Spengler reaction can often be traced back to several key factors related to the reactivity of your substrates and the reaction conditions.

Causality and Troubleshooting:

  • Deactivated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If your β-arylethylamine possesses electron-withdrawing groups on the aromatic ring, the cyclization step will be significantly slower.

    • Solution: For less reactive aromatic systems, consider using stronger acidic catalysts or higher reaction temperatures. Superacid catalysts have been shown to be effective for less activated imines.[4] Alternatively, an N-acyliminium ion variation of the Pictet-Spengler can be employed, which proceeds under milder conditions due to the increased electrophilicity of the intermediate.[5]

  • Iminium Ion Formation: The formation of the iminium ion intermediate is a critical step. If the aldehyde is sterically hindered or electronically poor, or if the amine is a weak nucleophile, the initial condensation can be slow.

    • Solution: Ensure your reaction is sufficiently acidic to promote iminium ion formation. For sensitive substrates, a milder acid like trifluoroacetic acid (TFA) may be preferable to stronger mineral acids. Monitoring the reaction for the disappearance of the starting amine and aldehyde by TLC or LC-MS can help determine if this initial step is the bottleneck.

  • Solvent Choice: The solvent can significantly impact reaction rates and, in some cases, even the regioselectivity of the cyclization. Protic solvents are traditionally used, but aprotic solvents can sometimes offer superior yields.[6]

    • Solution: If you are experiencing low yields in a traditional protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as dichloromethane (DCM) or acetonitrile. A solvent screen is often a worthwhile optimization step.

Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction check_aromatic Is the aromatic ring electron-rich? start->check_aromatic stronger_acid Use stronger acid or higher temperature. Consider N-acyliminium variant. check_aromatic->stronger_acid No check_imine Is imine formation sluggish? check_aromatic->check_imine Yes success Improved Yield stronger_acid->success adjust_acid Adjust acid catalyst (e.g., switch to TFA). check_imine->adjust_acid Yes solvent_screen Perform a solvent screen (e.g., DCM, ACN). check_imine->solvent_screen No adjust_acid->success solvent_screen->success

Caption: Troubleshooting flowchart for low Pictet-Spengler reaction yields.

FAQ 1.2: I'm observing significant side products in my Bischler-Napieralski reaction. How can I minimize them?

The most common side reaction in the Bischler-Napieralski synthesis is the formation of a styrene derivative via a retro-Ritter reaction.[7][8] This occurs when the intermediate nitrilium ion fragments.

Causality and Troubleshooting:

  • Substrate Structure: This side reaction is more prevalent if the resulting styrene is highly conjugated, as this provides a thermodynamic driving force for fragmentation.

    • Solution: If your substrate is prone to this side reaction, consider using milder dehydrating agents. While phosphorus oxychloride (POCl₃) is common, triflic anhydride (Tf₂O) or polyphosphoric acid (PPA) can sometimes provide better results under milder conditions.[5][9]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the retro-Ritter reaction and other decomposition pathways, often leading to tar formation.[7]

    • Solution: Carefully control the reaction temperature and monitor the progress closely by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed. Using a nitrile-based solvent can also help suppress the retro-Ritter reaction by shifting the equilibrium away from the styrene byproduct.[8]

Section 2: N-Derivatization of the Tetrahydroisoquinoline Core

Modification of the nitrogen atom is a common and effective strategy for modulating the pharmacological properties of THIQ derivatives. N-alkylation and N-acylation are two of the most frequently employed transformations.

FAQ 2.1: My N-alkylation of a phenolic THIQ is resulting in a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

The competition between N- and O-alkylation is a classic challenge when working with substrates containing both a secondary amine and a phenolic hydroxyl group. The outcome is often dictated by the principles of Hard and Soft Acid-Base (HSAB) theory and the reaction conditions.[10]

Causality and Troubleshooting:

  • Nucleophilicity: The nitrogen of the THIQ is a "softer" nucleophile compared to the "harder" oxygen of the phenol. Alkyl halides are considered soft electrophiles, which should favor reaction at the softer nitrogen center. However, this preference can be easily influenced.

    • Solution:

      • Solvent and Base: The choice of solvent and base can significantly impact the nucleophilicity of each site. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions and can promote N-alkylation.[10] Using a weaker, non-coordinating base can also favor N-alkylation.

      • Counter-ion: In some cases, the choice of counter-ion can influence selectivity. For instance, using an alkali metal salt of the substrate in DMF often favors N-alkylation.[10]

ConditionFavored ProductRationale
Solvent
Polar Aprotic (e.g., DMF, DMSO)N-AlkylationFavors SN2 pathway at the softer nitrogen nucleophile.[10]
Non-polar (e.g., Benzene)O-AlkylationCan favor reaction at the more exposed oxygen, especially with certain counter-ions.[10]
Base
Weaker, non-coordinatingN-AlkylationMinimizes deprotonation of the harder phenolic oxygen.
Strong, hard baseO-AlkylationIncreases the nucleophilicity of the phenoxide, promoting O-alkylation.
Leaving Group
Softer (e.g., Iodide)N-AlkylationFavored to react with the softer nitrogen nucleophile according to HSAB theory.

Table 1: Factors Influencing N- vs. O-Alkylation Selectivity

Experimental Protocol: Selective N-Alkylation of a Phenolic THIQ

Materials:

  • Phenolic Tetrahydroisoquinoline (1.0 eq)

  • Alkyl Halide (e.g., Iodide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic THIQ and anhydrous DMF.

  • Add finely ground potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2.2: My N-acylation reaction is sluggish or incomplete. What should I try?

Incomplete N-acylation can be due to several factors, including the reactivity of the acylating agent, steric hindrance, and inadequate reaction conditions.

Causality and Troubleshooting:

  • Reactivity of Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride and the reaction is slow, switching to the corresponding acyl chloride may improve the rate.

  • Steric Hindrance: If either the THIQ nitrogen or the acylating agent is sterically hindered, the reaction will be slower.

    • Solution: In cases of significant steric hindrance, more forcing conditions may be necessary, such as higher temperatures or longer reaction times. The use of a more potent acylating agent in combination with a strong, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is also recommended.

  • Base: A suitable base is required to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

    • Solution: Ensure at least one equivalent of a tertiary amine base is present. For less reactive systems, a stronger base may be required.

Section 3: C1-Derivatization of the Tetrahydroisoquinoline Scaffold

Functionalization at the C1 position is a powerful strategy for introducing molecular diversity and is often crucial for achieving desired biological activity.

FAQ 3.1: I am struggling with the C1-alkylation of my N-protected THIQ. What are the key considerations?

Successful C1-alkylation often depends on the nature of the nitrogen protecting group and the method of activation. Direct functionalization of unprotected THIQs at the C1 position can be challenging due to the high electron density around the nitrogen atom.[11]

Causality and Troubleshooting:

  • N-Protecting Group: The choice of N-protecting group is critical. N-aryl groups can activate the C1 position towards oxidation to an iminium ion intermediate, which is then susceptible to nucleophilic attack.[11] N-Boc protected THIQs can also be functionalized, but the conditions may differ.

  • Activation Method:

    • Oxidative Methods: For N-aryl THIQs, oxidative methods using stoichiometric oxidants or photoredox catalysis can generate the key iminium ion intermediate.[12]

    • Deprotonation/Alkylation: For N-Boc protected THIQs, deprotonation at C1 with a strong base followed by reaction with an electrophile is a common strategy. The success of this approach is highly dependent on the choice of base and the stability of the resulting anion.

Troubleshooting Workflow: C1-Alkylation of N-Protected THIQ

c1_alkylation_troubleshooting start Low Yield in C1-Alkylation n_protecting_group What is the N-protecting group? start->n_protecting_group n_aryl N-Aryl n_protecting_group->n_aryl n_boc N-Boc n_protecting_group->n_boc oxidative_method Optimize Oxidative Conditions (e.g., different oxidant, photoredox catalyst) n_aryl->oxidative_method deprotonation_method Optimize Deprotonation (e.g., stronger base, different solvent) n_boc->deprotonation_method success Improved Yield oxidative_method->success deprotonation_method->success

Caption: Decision tree for troubleshooting C1-alkylation of N-protected THIQs.

Section 4: Protecting Group Strategies and Deprotection

The use of protecting groups is often essential in multi-step syntheses involving THIQs. However, their removal can sometimes be challenging.

FAQ 4.1: My N-Boc deprotection is incomplete or is causing decomposition of my product. What are my options?

While N-Boc deprotection is typically straightforward using strong acids like TFA, substrate-specific issues can arise.

Causality and Troubleshooting:

  • Incomplete Deprotection:

    • Insufficient Acid: The concentration or stoichiometry of the acid may be too low.

      • Solution: Gradually increase the concentration of TFA or switch to a stronger acid like HCl in dioxane.[6]

    • Steric Hindrance: A sterically hindered Boc group may require more forcing conditions.

      • Solution: Increase the reaction temperature or prolong the reaction time, while carefully monitoring for decomposition.[6]

  • Decomposition:

    • Acid-Sensitive Functional Groups: Your molecule may contain other functional groups that are not stable to strong acid.

      • Solution:

        • Milder Acidic Conditions: Use a weaker acid or a lower concentration of a strong acid at a reduced temperature (e.g., 0 °C).[6]

        • Alternative Deprotection Methods: Consider non-acidic methods. For example, using TMSCl in methanol can be an effective and mild alternative for some substrates.[1] Thermal deprotection is another option for robust molecules.[13]

Deprotection MethodConditionsAdvantagesDisadvantages
Standard Acidic TFA in DCM; HCl in DioxaneFast and generally effective.Can cleave other acid-sensitive groups; potential for side reactions like t-butylation.[2][6]
Milder Acidic Dilute TFA or HCl at 0 °CIncreased selectivity for Boc group over other acid-labile groups.Slower reaction times.[6]
Lewis Acid TMSCl in MeOHMild conditions, can be selective.[1]Substrate dependent.
Thermal High temperature in a suitable solvent or neatAvoids acidic reagents.Requires thermally stable compounds.[13]

Table 2: Comparison of N-Boc Deprotection Methods

FAQ 4.2: I am having trouble removing an N-benzyl group. What are the best methods?

N-benzyl groups are commonly removed by catalytic hydrogenation. However, the efficiency of this reaction can be highly substrate-dependent.

Causality and Troubleshooting:

  • Catalyst Poisoning: The product amine can act as a catalyst poison for palladium catalysts, leading to a sluggish or stalled reaction.[14]

    • Solution: Add a mild acid, such as acetic acid, to the reaction mixture to protonate the product amine and prevent it from coordinating to the palladium surface.[14]

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be old or inactive.

    • Solution: Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere.

  • Hydrogen Source: In catalytic transfer hydrogenation, the choice and amount of hydrogen donor are critical.

    • Solution: Ammonium formate is a common and effective hydrogen donor for N-debenzylation.[15] Ensure an adequate excess is used.

References

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters (ACS Publications). Available at: [Link]

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Taylor & Francis Online. Available at: [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. UCL Discovery. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega (ACS Publications). Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Desulfonylation of N-Sulfonyl Tetrahydroisoquinoline Derivatives by Potassium Fluoride on Alumina Under Microwave Irradiation: Selective Synthesis of 3,4-Dihydroisoquinolines and Isoquinolines. ResearchGate. Available at: [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. ResearchGate. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Iron-Catalyzed Friedel-Crafts Synthesis of Dihydro- and Tetrahydroisoquinolines. Sci-Hub. Available at: [Link]

  • Synthesis of N-Acylated/Sulphonylated Tetrahydroisoquinoline Compounds. Journal of China Pharmaceutical University. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PMC. Available at: [Link]

  • Direct (het)arylation of tetrahydroisoquinolines via a metal and oxidant free C(sp3)–H functionalization enabled three component reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC - PubMed Central. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • “This isn't a beach, this is a laboratory” Removal of a N-benzyl group through hydrogenation can be tough with the porous balloons, so we've used a beach ball to fix the leak. Guess it's time break out the column sand and head to the beach. Reddit. Available at: [Link]

  • Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. ResearchGate. Available at: [Link]

  • De-protection of N-Benzyl groups. Sciencemadness Discussion Board. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC. Available at: [Link]

  • CTH Removal of N-Benzyl Groups. designer-drug .com. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. CONICET. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. CONICET. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. Available at: [Link]

Sources

Technical Support Center: A Guide to Stabilizing 1,2,3,4-Tetrahydroisoquinolin-7-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome, researchers. As a key intermediate in the synthesis of pharmaceuticals, particularly for compounds targeting the central nervous system, 1,2,3,4-Tetrahydroisoquinolin-7-ol is a molecule of significant interest.[1] However, its utility is often challenged by its inherent instability in solution. The presence of a phenolic hydroxyl group on the tetrahydroisoquinoline scaffold renders it highly susceptible to oxidative degradation. This guide is designed to provide you with a deep understanding of the instability issues and to offer field-proven, practical solutions to ensure the integrity of your experiments. We will move beyond simple instructions to explain the chemical causality behind these protocols, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My solution of this compound is rapidly turning pink or brown. What is causing this, and how can I prevent it?

A1: This color change is a classic indicator of oxidative degradation. The phenolic moiety of your compound is being oxidized, likely to a quinone or semiquinone species, which are often highly colored. This process is accelerated by several factors:

  • Presence of Oxygen: Dissolved oxygen in your solvent is the primary culprit.

  • Elevated pH: At neutral or basic pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This negatively charged species is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[2][3]

  • Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can act as catalysts, dramatically speeding up the oxidation rate.

  • Light Exposure: UV light can provide the energy to initiate and propagate radical-based oxidation reactions.[4]

Immediate Corrective Actions:

  • Lower the pH: Ensure your solvent or buffer system is acidic, ideally between pH 3 and 5. Phenolic compounds are markedly more stable under acidic conditions.[2]

  • Add an Antioxidant: Immediately supplement your solution with a suitable antioxidant. See the table in FAQ Q6 for recommendations.

  • Protect from Light: Use amber glass vials or wrap your container in aluminum foil.

  • Deoxygenate Solvents: Prepare fresh solutions using solvents that have been sparged with an inert gas like argon or nitrogen.

Compound 1,2,3,4-Tetrahydro- isoquinolin-7-ol (Colorless) Quinone Oxidized Quinone Species (Pink/Brown Color) Compound->Quinone Oxidation accelerated by: • Dissolved O₂ • High pH (>6) • Metal Ions (Fe³⁺, Cu²⁺) • UV Light

Caption: Primary cause of solution discoloration.

Q2: I'm observing a rapid decrease in my compound's peak area during HPLC analysis. How can I improve its analytical stability?

A2: This is a common issue when the analytical conditions are not optimized for an unstable compound. The degradation can occur both in your prepared sample vial and during the run in the autosampler.

Troubleshooting Steps:

  • Mobile Phase pH: Check the pH of your aqueous mobile phase. If it is neutral or basic, this is a likely cause. Acidify your aqueous mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) to a pH below 5.

  • Autosampler Temperature: If your autosampler is at room temperature, degradation can occur while samples are waiting in the queue. Set the autosampler temperature to a lower value, such as 4-10°C, to slow down the degradation kinetics.[5]

  • Diluent Composition: Prepare your samples for injection in a stabilized diluent. Instead of using a purely organic solvent like methanol or acetonitrile, use a mixture of the organic solvent and your acidified aqueous mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid). This ensures the compound is in a stable pH environment from the moment of preparation.

  • Run Time: Minimize the time between sample preparation and injection.

Q3: My cell-based assay results are showing poor reproducibility. Could the instability of this compound be the culprit?

A3: Absolutely. This is a critical and often overlooked issue. Standard cell culture media is typically buffered to a physiological pH of ~7.4 and is saturated with oxygen to support cell viability. These are precisely the conditions that promote rapid oxidative degradation of your compound.

The Causality: If the compound degrades in the media over the course of your experiment (e.g., 24-72 hours), the effective concentration that your cells are exposed to is not the concentration you initially added. This leads to high variability and inaccurate dose-response curves.

Mitigation Strategies for Biological Assays:

  • Co-administration with Ascorbic Acid: Ascorbic acid (Vitamin C) is a biocompatible antioxidant. Consider co-administering it with your compound. Test a range of concentrations to find one that is effective and non-toxic to your cell line.

  • Frequent Media Changes: If your experimental design allows, replace the media with freshly prepared compound-containing media every few hours to maintain a more consistent concentration.

  • Use Concentrated, Stabilized Stocks: Prepare a high-concentration stock solution in a stabilized, acidic buffer (see Protocol 1). Dilute this stock into the cell culture media immediately before adding it to the cells to minimize the time the compound spends in the unstable media environment.

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge about the compound's stability.

Q4: What are the primary chemical degradation pathways?

A4: The instability of this compound is dominated by the oxidation of its two key functional groups: the phenol and the secondary amine.

  • Phenol Oxidation (Major Pathway): The phenolic hydroxyl group can undergo a one-electron oxidation to form a semiquinone radical. This highly reactive intermediate can then be further oxidized to a stable, but colored, quinone. This is the primary pathway responsible for the discoloration and loss of the parent compound.

  • Amine Oxidation (Secondary Pathway): The secondary amine within the tetrahydroisoquinoline ring system can also be oxidized. This can lead to the formation of 3,4-dihydroisoquinolines or other oxidized species.[6][7] While this is generally a slower process than phenol oxidation, it can contribute to the formation of impurities over time.

cluster_0 Major Pathway: Phenol Oxidation cluster_1 Secondary Pathway: Amine Oxidation Compound 1,2,3,4-Tetrahydro- isoquinolin-7-ol Semiquinone Semiquinone Radical Compound->Semiquinone -1e⁻, -1H⁺ Quinone Quinone Species (Colored Impurity) Semiquinone->Quinone -1e⁻, -1H⁺ Compound2 1,2,3,4-Tetrahydro- isoquinolin-7-ol Dihydro 3,4-Dihydroisoquinolin-7-ol (Imine Impurity) Compound2->Dihydro Dehydrogenation

Caption: Key degradation pathways of the compound.

Q5: What is the optimal pH for handling and storing the compound in solution?

A5: The optimal pH is acidic. Based on the principles of phenol chemistry, maintaining the solution at a pH well below the pKa of the hydroxyl group (~10.25) is critical.[8]

pH RangeStability AssessmentRecommendation
< 5 High Stability Optimal Range. The compound is fully protonated and least susceptible to oxidation. Ideal for stock solutions and analytical diluents.
5 - 6.5 Moderate Stability Acceptable for short-term use. Degradation is slower but still occurs. Use with caution and preferably with antioxidants.
> 6.5 Poor Stability Avoid. Significant deprotonation of the phenol leads to rapid oxidative degradation, especially in the presence of oxygen.[9]
Q6: Which antioxidants are most effective for stabilization, and at what concentrations?

A6: The choice of antioxidant depends on the application (e.g., chemical synthesis vs. biological assay).

AntioxidantMechanism of ActionRecommended Starting Conc.Notes & Compatibility
Ascorbic Acid (Vitamin C) Reducing agent. Scavenges free radicals and can reduce oxidized quinones back to the phenol.0.1 - 1 mMExcellent for biological assays due to its low toxicity. Prepare solutions fresh as it can also degrade.
Sodium Metabisulfite Oxygen scavenger. Reacts with dissolved oxygen to prevent it from oxidizing the compound.0.1% (w/v)Very effective for chemical applications and sample preparation. Not suitable for cell-based assays.
Glutathione (GSH) Reducing agent and radical scavenger.0.5 - 2 mMBiocompatible. Often found in cell culture supplements and can provide a protective effect.
Butylated Hydroxytoluene (BHT) Radical chain reaction inhibitor.0.01 - 0.1% (w/v)Best suited for organic solutions. Not water-soluble.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol provides a method for creating a stock solution with enhanced stability for long-term storage.

Materials:

  • This compound (MW: 149.19 g/mol )[10]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Citrate Buffer (0.5 M, pH 4.0)

  • Ascorbic Acid

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Prepare Stabilized Solvent: Create a 9:1 (v/v) mixture of DMSO and 0.5 M Citrate Buffer (pH 4.0). For every 10 mL of this mixed solvent, add ~1.8 mg of ascorbic acid (to a final concentration of ~1 mM).

  • Deoxygenate: Sparge the prepared solvent with argon or nitrogen gas for 10-15 minutes in an ice bath to remove dissolved oxygen.

  • Weigh Compound: In a tared amber glass vial, accurately weigh 1.49 mg of this compound.

  • Dissolution: Under a gentle stream of inert gas, add 1.0 mL of the deoxygenated, stabilized solvent to the vial. Cap tightly and vortex until fully dissolved.

  • Storage: Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles. Flush the headspace of each vial with inert gas before capping.

  • Store at -80°C for long-term storage. For daily use, store an aliquot at -20°C.

Protocol 2: HPLC-UV Method for Monitoring Degradation

This method can be used to quantify the remaining parent compound over time.

Instrumentation:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~280 nm (or determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

Procedure:

  • Prepare a solution of this compound in the solvent you wish to test (e.g., PBS pH 7.4).

  • Immediately inject a sample (t=0) using the HPLC method above to get a baseline peak area.

  • Store the solution under the desired test conditions (e.g., room temp on the benchtop).

  • Inject samples at subsequent time points (e.g., 1h, 4h, 8h, 24h).

  • Calculate the percentage of compound remaining at each time point relative to the t=0 peak area to determine the degradation rate.

References

  • Benchchem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol.
  • Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-Dihydroisoquinolines.
  • Albuquerque, B. R., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. National Institutes of Health (NIH).
  • Kopjar, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. National Institutes of Health (NIH).
  • MDPI. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • PubChem. (n.d.). This compound.
  • Bucher Vaslin North America. (2022). Understanding Wine Phenolic Structure and Color Stability. YouTube.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-7-OL.
  • National Institutes of Health (NIH). (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.
  • Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. PubMed.
  • Wikipedia. (n.d.). Tetrahydroisoquinoline.
  • ATSDR. (2002). Analytical Methods for Methoxychlor.
  • MySkinRecipes. (n.d.). 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-7-OL.
  • Fisher Scientific. (2024). 1-Methyl-1,2,3,4-tetrahydroisoquinoline Safety Data Sheet.

Sources

"troubleshooting unexpected results in 1,2,3,4-Tetrahydroisoquinolin-7-ol assays"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1,2,3,4-Tetrahydroisoquinolin-7-ol (THIQ-7-ol) and its analogs. This guide is designed to provide expert-driven insights and practical solutions to common challenges encountered during assay development and execution. As a Senior Application Scientist, my goal is to not only provide troubleshooting steps but to explain the underlying scientific principles, empowering you to design more robust and reliable experiments.

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] However, the physicochemical properties of this class of molecules, particularly those with phenolic hydroxyl groups like THIQ-7-ol, can present significant challenges in in vitro assays, leading to unexpected, variable, or misleading results.

This document is structured into two main sections: a Troubleshooting Guide organized by common problems and a Frequently Asked Questions (FAQs) section for foundational knowledge.

Troubleshooting Guide: Unexpected Results

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnostic approach and corrective actions grounded in mechanistic understanding.

Q1: My dose-response curve is weak, shows high variability between replicates, or has a very steep, non-ideal slope. What's happening?

This is one of the most common issues and often points to problems with the compound's behavior in the assay buffer, rather than a true reflection of its interaction with the target. The primary suspects are poor solubility and compound aggregation.

Causality: Many heterocyclic compounds, including THIQ derivatives, have poor aqueous solubility.[2][3] When a compound is diluted from a high-concentration DMSO stock into an aqueous assay buffer, it can precipitate or form colloidal aggregates if its solubility limit is exceeded.[3] These aggregates can non-specifically inhibit enzymes or interfere with detection systems, often leading to steep, non-reproducible dose-response curves that are characteristic of assay artifacts.[4][5]

Diagnostic & Troubleshooting Workflow:

// Nodes start [label="High Variability / Poor Potency\nSteep Dose-Response Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility_check [label="Step 1: Assess Solubility\nIs the compound soluble at the highest tested concentration?", fillcolor="#FBBC05", fontcolor="#202124"]; aggregation_check [label="Step 2: Test for Aggregation\nInclude 0.01% Triton X-100 or other non-ionic detergent in the assay.", fillcolor="#FBBC05", fontcolor="#202124"]; potency_shift [label="Does the IC50/EC50 significantly shift (>10-fold) or is activity abolished?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_shift [label="No significant shift in potency.", fillcolor="#34A853", fontcolor="#FFFFFF"]; result_aggregator [label="Conclusion: Compound is likely an aggregator.\nThis is a common assay artifact.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; result_true_activity [label="Conclusion: Aggregation is unlikely the primary issue.\nProceed to other troubleshooting steps (e.g., stability, reactivity).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solubility_issue [label="Conclusion: Poor solubility is the root cause.\nData at high concentrations is unreliable.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility_ok [label="Solubility appears adequate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_solubility [label="Action: Lower top concentration, modify buffer (e.g., add co-solvent if compatible), or re-synthesize analogs with improved solubility.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> solubility_check; solubility_check -> solubility_issue [label="No"]; solubility_check -> solubility_ok [label="Yes"]; solubility_issue -> improve_solubility; solubility_ok -> aggregation_check; aggregation_check -> potency_shift; potency_shift -> result_aggregator [label="Yes"]; potency_shift -> no_shift [label="No"]; no_shift -> result_true_activity; } } Caption: Troubleshooting workflow for poor dose-response behavior.

Experimental Protocol: Detergent-Based Aggregation Counter-Screen

This protocol is essential for validating whether observed activity is due to specific binding or non-specific aggregation.

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of the same assay buffer containing 0.02% (w/v) Triton X-100. This will result in a final concentration of 0.01% in the assay well, which is typically sufficient to disrupt colloidal aggregates without denaturing the target protein.

  • Compound Dilution: Prepare two identical serial dilution plates of your THIQ-7-ol compound.

  • Assay Execution:

    • Run your standard assay protocol using the first dilution plate and the standard assay buffer.

    • In parallel, run the exact same assay using the second dilution plate, but use the Triton X-100-containing buffer for the final dilution step into the assay plate.

  • Data Analysis:

    • Generate dose-response curves for both conditions (with and without detergent).

    • Interpretation: If the compound's inhibitory activity is significantly reduced or completely abolished in the presence of Triton X-100, it is highly likely an aggregator.[5] If the potency remains relatively unchanged, the observed activity is less likely to be an aggregation artifact.

Observation Interpretation Next Step
IC50 shifts >10-fold with detergentAggregation-based inhibitionDeprioritize compound or redesign scaffold
IC50 is unchanged (<2-fold shift)True inhibition (unlikely aggregator)Investigate other potential issues (stability, etc.)
Compound potency increasesDetergent may be improving solubilityConfirm solubility via nephelometry or DLS
Q2: My results are inconsistent over time. An experiment repeated a few days later gives a different result, even with the same batch of compound.

This issue often points to compound instability in the DMSO stock solution or assay buffer. The phenolic hydroxyl and the tetrahydroisoquinoline core can be susceptible to oxidation.

Causality: Fused or substituted tetrahydroquinolines can be unstable in solution, particularly in DMSO, and may undergo oxidation over days, even at room temperature.[6][7] This degradation can form reactive species, such as quinoids, which can act as pan-assay interference compounds (PAINS).[7] The catechol-like moiety in 6,7-dihydroxy-THIQ derivatives is particularly prone to oxidation, and the single hydroxyl group in THIQ-7-ol can also be susceptible, especially in the presence of light or trace metals.

Diagnostic & Troubleshooting Steps:

  • Fresh Stock Preparation: Always prepare fresh DMSO stock solutions from solid material for critical experiments. Avoid using stocks that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[8][9]

  • LC-MS Purity Check: Analyze the purity of your DMSO stock solution via LC-MS when it is first prepared and again after a few days of storage under standard lab conditions (benchtop, room temperature). Compare the chromatograms to look for the appearance of new peaks or a decrease in the area of the parent peak.

  • Pre-incubation Test: Investigate stability in the final assay buffer. Pre-incubate the compound in the assay buffer for the full duration of the experiment (e.g., 60 minutes) before adding the target protein or substrate. Compare the results to an assay where the compound is added immediately before the reaction starts. A loss of activity after pre-incubation suggests compound degradation in the aqueous environment.

  • Control for Oxidation: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid (check for assay compatibility) or degassing the buffer to minimize dissolved oxygen.

// Nodes start [label="Inconsistent Results Over Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="Is the DMSO stock freshly prepared from solid?", fillcolor="#FBBC05", fontcolor="#202124"]; use_old_stock [label="No", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_fresh_stock [label="Yes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action_fresh [label="Action: Always use freshly prepared stock for key experiments.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="Perform LC-MS analysis on stock solution over time (0, 24, 72h).", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Degradation products observed?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stable [label="No degradation observed.", fillcolor="#34A853", fontcolor="#FFFFFF"]; result_unstable [label="Conclusion: Compound is unstable in DMSO stock.\nStore at -80°C, minimize light exposure, and use immediately after preparation.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_buffer_stability [label="Investigate stability in aqueous assay buffer (Pre-incubation Test).", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> check_stock; check_stock -> use_old_stock -> action_fresh; check_stock -> use_fresh_stock -> check_stability; check_stability -> degradation; degradation -> result_unstable [label="Yes"]; degradation -> stable [label="No"]; stable -> check_buffer_stability; } } Caption: Diagnostic workflow for time-dependent result inconsistency.

Q3: My compound shows activity in a primary screen, but it's active against multiple, unrelated targets. How do I identify this non-specific activity?

This is a classic sign of an assay artifact or a promiscuous compound. The likely mechanisms include chemical reactivity, interference with the detection method (e.g., fluorescence), or non-specific binding.

Causality:

  • Chemical Reactivity: As mentioned, degradation products or the parent THIQ itself can be reactive. The phenolic hydroxyl can participate in redox cycling, and the molecule could potentially react with nucleophilic residues (like cysteine) on proteins.[10]

  • Fluorescence Interference: The isoquinoline core is a known fluorophore.[11][12] If you are using a fluorescence-based assay (e.g., Fluorescence Polarization, FRET, or assays using fluorescent substrates), the intrinsic fluorescence of your compound can interfere. It may absorb light at the excitation wavelength or emit light at the detection wavelength, leading to false positive or false negative signals.

  • Non-Specific Binding: The compound may bind to assay components other than the intended target, such as surfaces of the microplate or other proteins in the system (e.g., BSA).[13][14] This reduces the effective concentration of the compound available to interact with the target.

Diagnostic & Troubleshooting Steps:

  • Run a Promiscuity Counter-Screen: Test the compound in a structurally and mechanistically unrelated assay. Activity in a completely different assay (e.g., a protease assay and a GPCR binding assay) is a strong red flag.

  • Assess for Fluorescence Interference:

    • Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your assay.

    • Run the assay in the absence of the target protein. If you still see a signal change that is dependent on the compound concentration, you have direct interference.

  • Evaluate Non-Specific Binding:

    • A simple test is to run the assay with and without a carrier protein like Bovine Serum Albumin (BSA) (e.g., at 0.1 mg/mL), if not already present. A significant rightward shift in potency in the presence of BSA suggests that the compound binds non-specifically to proteins.

    • For surface binding, using low-binding microplates can be beneficial.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare and store stock solutions of this compound?

  • Solvent: Use high-purity, anhydrous DMSO.

  • Preparation: Prepare a high-concentration primary stock (e.g., 10-50 mM). To ensure complete dissolution, gentle warming and vortexing may be required.

  • Storage: Aliquot the primary stock into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or, ideally, -80°C for long-term storage. Protect from light.

  • Handling: Before use, thaw the aliquot completely and vortex gently. Always prepare fresh dilutions for your experiments from the primary stock. Do not store intermediate dilutions in aqueous buffers for extended periods.

Q: My assay is for a G-protein coupled receptor (GPCR). Are there specific challenges for THIQ compounds in this context?

Yes, GPCR assays have their own nuances.

  • Biased Signaling: THIQ derivatives can act as biased ligands, meaning they may preferentially activate one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment).[15][16] If you only use one assay readout, you might miss or misinterpret the compound's full pharmacological profile. It is crucial to test for activity across multiple downstream pathways.

  • Membrane Interactions: The lipophilicity of your THIQ derivative will influence its partitioning into the cell membrane where the GPCR resides. High non-specific binding to lipids can reduce the free concentration available to bind the receptor.

  • Allosteric Modulation: Some compounds may not bind to the primary (orthosteric) site but to a secondary (allosteric) site, modulating the effect of the endogenous ligand. Assays should be designed to detect both direct agonism/antagonism and allosteric effects.[17]

Q: Can the pH of my assay buffer affect the results?

Absolutely. The this compound molecule has two key ionizable groups: the secondary amine in the ring and the phenolic hydroxyl group.

  • Amine (pKa ~9-10): At physiological pH (~7.4), the secondary amine will be predominantly protonated (positively charged). This charge can be critical for interactions with the target, such as forming a salt bridge with an acidic residue (e.g., Asp, Glu) in a binding pocket.

  • Phenol (pKa ~10): The hydroxyl group will be neutral at pH 7.4. Changes in buffer pH can alter the protonation state of your compound, which in turn affects its solubility, charge, and ability to interact with the target protein.[18] It is critical to maintain a consistent and well-buffered pH throughout your experiments.

References

  • Bulman, E., et al. (2020). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. Available at: [Link]

  • Grasso, S., et al. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Patterson, A. W., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. Available at: [Link]

  • Hardy, J. A., et al. (2022). Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics. Available at: [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Moukhametzianov, R., et al. (2021). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 419268, this compound. Available at: [Link]

  • Patterson, A. W., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Publications. Available at: [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

  • Nagy, V., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. Available at: [Link]

  • Xu, W., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry. Available at: [Link]

  • Bandyopadhyay, D., et al. (2017). Conformers of 1, 2, 3, 4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. ResearchGate. Available at: [Link]

  • Nitek, W., et al. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Available at: [Link]

  • Maruyama, W., et al. (1998). Confirmation of the enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline in the mouse brain and foods applying gas chromatography/mass spectrometry with negative ion chemical ionization. Journal of Neural Transmission. Available at: [Link]

  • de Graaf, C., et al. (2011). In Silico Veritas: The Pitfalls and Challenges of Predicting GPCR-Ligand Interactions. MDPI. Available at: [Link]

  • Wrobel, J., et al. (2003). 1,2,3,4-Tetrahydroisoquinolinyl sulfamic acids as phosphatase PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • USD Science Channel. (2018). Non Specific Binding. YouTube. Available at: [Link]

  • Kumar, A., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances. Available at: [Link]

  • Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Gherbi, K., et al. (2022). Biased signaling in GPCRs: Structural insights and implications for drug development. Frontiers in Pharmacology. Available at: [Link]

  • Lippi, G., & Favaloro, E. J. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine. Available at: [Link]

  • Xiang, L., et al. (2023). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Miller, M. T., et al. (2007). Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that increase CFTR mediated chloride transport. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Angelova, Y., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC. Available at: [Link]

  • Kuo, P. C., et al. (2007). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • News-Medical. (2022). Advancing protein quality control for efficient high-throughput screening. News-Medical.net. Available at: [Link]

  • Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moghal, M. M. R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Franco, R., et al. (2007). Challenges in the development of heteromer-GPCR-based drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Nichols, D. E., et al. (1977). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB - About. Available at: [Link]

  • Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Innova Biosciences. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. Available at: [Link]

  • Del-Grosso, A., et al. (2017). High-Throughput Screening of Excipients Intended to Prevent Antigen Aggregation at Air-Liquid Interface. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Topiol, S. (2017). Current and Future Challenges in GPCR Drug Discovery. Methods in Molecular Biology. Available at: [Link]

  • Gardner, I., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica. Available at: [Link]

Sources

Technical Support Center: 1,2,3,4-Tetrahydroisoquinolin-7-ol (THIQ-7-ol) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the THIQ-7-ol Optimization Hub

You are likely here because you have hit a "selectivity wall." The 1,2,3,4-Tetrahydroisoquinolin-7-ol scaffold is a privileged structure—it mimics the catecholamine pharmacophore (dopamine/norepinephrine) but lacks the metabolic instability of the catechol (6,7-diol).

However, this structural privilege comes with a cost: Promiscuity. [1]

This guide addresses the specific challenge of decoupling the desired target affinity (e.g., PNMT inhibition or Dopamine D3 agonism) from off-target liabilities (e.g.,


-adrenergic receptors or Dopamine D2).[1]

Module 1: Troubleshooting Target Selectivity

Scenario A: "My PNMT inhibitor is hitting -adrenergic receptors."

The Mechanism: The 7-hydroxyl group of THIQ-7-ol mimics the


-hydroxyl of norepinephrine. While this is essential for binding to the Phenylethanolamine N-methyltransferase (PNMT) active site, it also creates a high affinity for 

-adrenoceptors.[1]

Troubleshooting Protocol:

Diagnostic Question Root Cause Corrective Action (SAR Strategy)
Is the N-terminus unsubstituted? Unsubstituted amines often retain high adrenergic affinity due to salt-bridge formation with Asp residues in the GPCR.[1]Modify the Amine: Introduce steric bulk. However, simple N-methylation often increases PNMT affinity but fails to fix selectivity.[1]
Have you explored the C-3 position? The

-receptor has a strict steric tolerance at the position corresponding to C-3 of the THIQ ring.[2]
Introduce C-3 Bulk: Synthesize 3-trifluoromethyl-THIQ-7-ol analogs. The bulky

group is tolerated by PNMT but clashes with the

binding pocket, improving selectivity ratios by >700-fold [1].
Is the 7-OH acting as a H-bond donor? The 7-OH is critical for PNMT (hydrophilic pocket interaction) but also drives adrenergic binding.Bioisosteric Replacement: If C-3 modification fails, consider sulfonamide derivatives at C-7.[1] SK&F 29661 uses a 7-sulfonamide to maintain PNMT potency while altering the electrostatic profile [2].
Scenario B: "I cannot separate Dopamine D3 affinity from D2 affinity."

The Mechanism: The THIQ-7-ol motif acts as the "head group," binding to the orthosteric site (OBS) conserved across D2 and D3 receptors. Selectivity is rarely achieved by modifying the head group alone; it requires reaching the secondary binding pocket (SBP).

Troubleshooting Protocol:

Diagnostic Question Root Cause Corrective Action (SAR Strategy)
Are you relying only on the THIQ core? The orthosteric sites of D2 and D3 are nearly identical.Adopt a "Head-Linker-Tail" Strategy: Use THIQ-7-ol as the anchor, but attach a linker to the Nitrogen.[1] The selectivity is driven by the "tail" interacting with the extracellular loops (ECL2) [3].[3]
Is your linker too flexible? Flexible butyl linkers allow the molecule to adopt conformations that fit both D2 and D3.Rigidify the Linker: Incorporate trans-cyclopropyl or o-xylenyl motifs.[1] Note: Be careful—over-rigidification (e.g., o-xylenyl) can sometimes decrease D3 selectivity if the vector doesn't align with the SBP [4].
Is the 7-OH interacting with Ser192? The 7-OH forms H-bonds with Serine residues in the binding pocket.Check 6-Methoxy Substitution: A 6-methoxy-THIQ-7-ol pattern is often superior to the 6,7-diol.[1][3] It retains the critical H-bond at C-7 while the 6-methoxy provides lipophilic bulk that may favor D3 conformational changes [3].

Module 2: Visualization of SAR Logic

The following diagram illustrates the decision matrix for modifying the THIQ-7-ol scaffold based on your primary target.

SAR_Logic Start THIQ-7-ol Scaffold (Promiscuous Binder) Target_Q Primary Target? Start->Target_Q PNMT PNMT (Enzyme) Target_Q->PNMT Dopamine Dopamine D3 (GPCR) Target_Q->Dopamine Issue_A2 Problem: Alpha-2 Binding PNMT->Issue_A2 Sol_C3 Solution: C-3 Substitution (Add -CF3 or Methyl) Issue_A2->Sol_C3 Steric Clash in GPCR Sol_C7 Solution: C-7 Modification (Sulfonamides) Issue_A2->Sol_C7 Bioisostere Issue_D2 Problem: D2 Cross-Reactivity Dopamine->Issue_D2 Sol_Linker Solution: N-Linker Extension (Reach Secondary Pocket) Issue_D2->Sol_Linker Bitopic Ligand Design Sol_Tail Solution: Tail Group (Aryl Amides for ECL2) Sol_Linker->Sol_Tail

Figure 1: Strategic decision tree for improving THIQ-7-ol selectivity based on target class.

Module 3: Experimental Protocols

Protocol A: Synthesis of C-3 Substituted Analogs (Pictet-Spengler Variant)

To introduce steric bulk for PNMT selectivity.

Context: Standard Pictet-Spengler reactions often yield mixtures.[1] This modified protocol ensures better control over the C-3 position.

  • Reagents:

    • Substrate: 3-hydroxy-phenethylamine (for 6-OH/8-OH isomers) or 4-hydroxy-phenethylamine (Tyramine) for 7-OH precursors.[1] Note: 7-OH synthesis usually requires specific directing groups or cyclization of meta-tyramine.[1]

    • Aldehyde: Trifluoroacetaldehyde ethyl hemiacetal (for

      
       introduction).[1]
      
    • Catalyst: Trifluoroacetic acid (TFA).[1][4]

  • Step-by-Step:

    • Imine Formation: Dissolve amine (1.0 eq) and aldehyde (1.2 eq) in anhydrous DCM. Stir at RT for 2 hours with

      
       to sequester water. Filter.
      
    • Cyclization: Redissolve the crude imine in TFA. Reflux for 12–24 hours.[1] Critical: The electron-withdrawing nature of

      
       slows the cyclization; heat is required.
      
    • Workup: Quench with saturated

      
       (slowly!). Extract with EtOAc.[1]
      
  • Validation:

    • Check NMR for the appearance of the C-3 proton (quartet if

      
       is present).
      
    • QC Check: Ensure no oxidation to the isoquinoline (fully aromatic) has occurred.

Protocol B: Preventing "False Positives" in Binding Assays

THIQ-7-ol derivatives are prone to oxidation, forming quinone-methides that react non-specifically (PAINS).[1]

Troubleshooting Checklist:

Module 4: Synthesis Workflow Visualization

The following diagram outlines the synthetic pathway to access the high-selectivity 3-substituted variants versus the N-substituted variants.

Synthesis_Workflow Start Meta-Tyramine (Precursor) Path_A Pictet-Spengler (Acidic) Start->Path_A + R-CHO Path_B Reductive Amination (Sequential) Start->Path_B + Formaldehyde Inter_A C-1 or C-3 Substituted THIQ Path_A->Inter_A Inter_B Unsubstituted THIQ-7-ol Path_B->Inter_B Final_A Selective PNMT Inhibitor (Steric Bulk at Ring) Inter_A->Final_A Purification Final_B Selective D3 Ligand (N-Linker-Tail) Inter_B->Final_B + Linker Attachment

Figure 2: Divergent synthetic pathways for ring-substituted vs. N-substituted THIQ analogs.

References

  • Grunewald, G. L., et al. (1999).[1] "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor." Journal of Medicinal Chemistry.

  • Grunewald, G. L., et al. (1996).[1] "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[5] 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides." Journal of Medicinal Chemistry.

  • Kumar, V., et al. (2018).[1] "New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif." ACS Chemical Neuroscience.[1]

  • Boateng, C. A., et al. (2021).[1][6] "New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif."[1][7][8] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation & Comparative

1,2,3,4-Tetrahydroisoquinolin-7-ol: A Mechanistic Review of Neuroprotective Efficacy vs. Standard Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,2,3,4-Tetrahydroisoquinolin-7-ol (7-OH-THIQ) represents a critical metabolic node in the study of endogenous neuroprotection. Unlike its parent compound 1,2,3,4-tetrahydroisoquinoline (TIQ)—which has been implicated in Parkinsonian neurotoxicity—the hydroxylated derivative at position 7 exhibits a distinct pharmacological profile characterized by antioxidant efficacy and metabolic regulation.

Crucial Distinction: Researchers must not confuse 7-OH-THIQ with 7-Hydroxymitragynine (an indole alkaloid from Kratom acting as a mu-opioid agonist). 7-OH-THIQ is a simple phenolic isoquinoline derivative, often studied as a metabolite of debrisoquine or an endogenous amine in the mammalian brain.

Core Mechanism of Action
  • Direct Radical Scavenging: The phenolic hydroxyl group at C7 acts as a hydrogen donor, neutralizing Reactive Oxygen Species (ROS) and preventing lipid peroxidation.

  • MAO Inhibition: The tetrahydroisoquinoline scaffold functions as a reversible inhibitor of Monoamine Oxidase (MAO), reducing the oxidative byproducts of dopamine catabolism.

  • Neurotoxicity Mitigation: Hydroxylation at the 7-position significantly reduces the neurotoxic potential observed in unsubstituted TIQs, shifting the molecule towards a neuroprotective phenotype similar to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) .

Mechanistic Comparison: 7-OH-THIQ vs. Therapeutic Standards

To evaluate the utility of 7-OH-THIQ, we compare it against three established classes of neuroprotective agents: Edaravone (Antioxidant), Rasagiline (MAO-B Inhibitor), and 1MeTIQ (Endogenous Neuroprotectant).

Table 1: Comparative Efficacy Profile
Feature7-OH-THIQ 1MeTIQ (Endogenous Benchmark)Edaravone (Clinical Standard)Rasagiline (Parkinson's Drug)
Primary Mechanism Dual: Radical Scavenging + MAO InhibitionTriple: MAO Inhibition + ROS Scavenging + NMDA AntagonismFree Radical Scavenging (Peroxyl radicals)Irreversible MAO-B Inhibition
ROS Scavenging High (Phenolic -OH donor)ModerateVery High Low (Indirect via MAO block)
MAO Selectivity Non-selective (MAO-A/B)Moderate MAO-A/BNoneHighly Selective MAO-B
Neurotoxicity Risk Low (Metabolic detoxification product)None (Neuroprotective)LowLow
BBB Permeability High (Lipophilic scaffold)HighHighHigh
Mechanistic Causality Analysis
  • Vs. Edaravone: While Edaravone is a potent scavenger, it lacks the enzymatic regulatory capacity of 7-OH-THIQ. 7-OH-THIQ addresses the source of oxidative stress (dopamine degradation via MAO) while simultaneously neutralizing existing radicals.

  • Vs. 1MeTIQ: 1MeTIQ is the "gold standard" endogenous TIQ. 7-OH-THIQ shares the antioxidant and MAO-inhibiting properties but lacks the potent NMDA receptor antagonism of 1MeTIQ. However, 7-OH-THIQ is often more potent as a direct antioxidant due to the phenolic moiety.

Visualizing the Neuroprotective Pathways

The following diagram illustrates how 7-OH-THIQ intervenes in the oxidative stress cascade compared to its toxic parent (TIQ) and standard agents.

NeuroprotectionPathways Dopamine Dopamine MAO MAO Enzyme Dopamine->MAO Metabolism ROS Reactive Oxygen Species (H2O2, OH•) MAO->ROS Generates MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction Damages CellDeath Neuronal Apoptosis MitoDysfunction->CellDeath Triggers TIQ TIQ (Parent) (Potential Neurotoxin) TIQ->MitoDysfunction Inhibits Complex I SevenOH 7-OH-THIQ (Protective Metabolite) TIQ->SevenOH Metabolic Hydroxylation (Detoxification) SevenOH->MAO Inhibits SevenOH->ROS Scavenges (Direct) Rasagiline Rasagiline Rasagiline->MAO Irreversibly Inhibits Edaravone Edaravone Edaravone->ROS Scavenges

Caption: 7-OH-THIQ acts as a dual-action shield, inhibiting ROS generation at the MAO source and scavenging free radicals directly.

Experimental Protocols for Validation

To validate the neuroprotective profile of 7-OH-THIQ in your own laboratory, use the following self-validating protocols. These assays confirm the two pillars of its activity: Antioxidant Capacity and MAO Inhibition.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)

Objective: Quantify the hydrogen-donating ability of 7-OH-THIQ compared to Edaravone.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade methanol. Validation Check: Solution must be deep purple (Absorbance at 517 nm ≈ 1.0).

    • Prepare 7-OH-THIQ stock (10 mM in DMSO) and serial dilutions (1–100 µM).

  • Assay Execution:

    • Mix 100 µL of 7-OH-THIQ dilution with 100 µL of DPPH solution in a 96-well plate.

    • Include controls: Methanol + DPPH (Negative Control), Edaravone + DPPH (Positive Control).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure absorbance at 517 nm.

    • Calculate % Inhibition:

      
      
      
  • Interpretation: A dose-dependent decrease in absorbance indicates direct radical scavenging. 7-OH-THIQ should show an IC50 in the low micromolar range (<50 µM).

Protocol B: MAO-B Inhibition Assay (Metabolic Regulation)

Objective: Determine if 7-OH-THIQ inhibits the enzyme responsible for dopamine degradation.

  • System Setup:

    • Use Recombinant Human MAO-B enzyme (commercially available).

    • Substrate: Kynuramine (non-fluorescent) which oxidizes to 4-hydroxyquinoline (fluorescent).

  • Workflow:

    • Incubation: Incubate 7-OH-THIQ (various concentrations) with MAO-B (5 µg/mL) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

    • Reaction Start: Add Kynuramine (50 µM final concentration). Incubate for 20 minutes.

    • Termination: Stop reaction with 2N NaOH.

  • Detection:

    • Measure fluorescence: Excitation 310 nm / Emission 400 nm.

  • Causality Check:

    • If 7-OH-THIQ is active, fluorescence will decrease relative to the vehicle control. Compare IC50 with Rasagiline (approx. 10-50 nM) and 1MeTIQ (approx. 10-50 µM). 7-OH-THIQ is expected to be a reversible inhibitor with moderate potency (micromolar range).

Synthesis of Evidence: Why 7-OH-THIQ Matters

The scientific value of this compound lies in its role as a detoxification marker . While unsubstituted TIQ can accumulate and inhibit mitochondrial Complex I (mimicking MPTP toxicity), the hydroxylation at position 7 renders the molecule hydrophilic enough to scavenge radicals while retaining the isoquinoline core's ability to modulate dopaminergic enzymes.

For drug development, 7-OH-THIQ serves as a privileged scaffold . It demonstrates that small modifications to the TIQ core can invert a molecule's profile from neurotoxic to neuroprotective.

References
  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. Link

  • Okuda, K., et al. (2003).[1] Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Patsenka, A., & Antkiewicz-Michaluk, L. (2004). Inhibition of monoamine oxidase activity by 1-methyl-1,2,3,4-tetrahydroisoquinoline: a new aspect of its neuroprotective action. Neurotoxicity Research. Link

  • Storch, A., et al. (2002). 1,2,3,4-Tetrahydroisoquinoline derivatives: a new class of neuroprotective agents? Biochemical Pharmacology.[3] Link

Sources

Technical Guide: Cross-Validation of Analytical Methods for 1,2,3,4-Tetrahydroisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroisoquinolin-7-ol (7-OH-TIQ) is a pharmacologically significant metabolite, often serving as a marker for CYP2D6 activity (via debrisoquine) and investigated for its endogenous neurochemical properties. Its amphoteric nature (secondary amine + phenol) and low physiological abundance present significant bioanalytical challenges.

This guide provides a rigorous cross-validation framework comparing LC-ESI-MS/MS (Method A) against HPLC-ECD (Method B) . While LC-MS/MS offers superior specificity and throughput, HPLC with Electrochemical Detection (ECD) provides orthogonal validation with exceptional sensitivity for redox-active phenols, serving as a critical check against matrix-induced ion suppression common in mass spectrometry.

Part 1: The Analyte & The Challenge

Chemical Profile[1][2][3]
  • Analyte: this compound[1][2]

  • CAS: 30798-64-2[2]

  • Properties:

    • Amphoteric: Contains a basic secondary amine (

      
      ) and an acidic phenolic hydroxyl (
      
      
      
      ).
    • Redox Active: The phenol group allows for electrochemical oxidation, making ECD a viable detection method.

    • Polarity: High polarity leads to poor retention on standard C18 columns, necessitating polar-embedded phases or HILIC modes.

The Validation Necessity

In drug development, relying solely on LC-MS/MS carries the risk of ion suppression —where co-eluting matrix components (phospholipids) dampen the ionization of the analyte, leading to false negatives. Cross-validating with HPLC-ECD, which relies on physical oxidation at an electrode surface rather than ionization in the gas phase, provides a "self-validating" system to ensure data integrity.

Part 2: Method A – LC-ESI-MS/MS (The High-Throughput Standard)

Objective: High specificity and rapid quantification for large sample cohorts.

Chromatographic Conditions
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XSelect HSS T3.

    • Rationale: The PFP or T3 bonding provides better retention for polar amines compared to standard C18, preventing the analyte from eluting in the solvent front (dead volume).

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • MRM Transitions:

    • Quantifier:

      
       150.1 
      
      
      
      133.1 (Loss of
      
      
      ).
    • Qualifier:

      
       150.1 
      
      
      
      105.1 (Ring cleavage).
  • Internal Standard: 7-OH-TIQ-d4 or Debrisoquine-d10.

Part 3: Method B – HPLC-ECD (The Orthogonal Reference)

Objective: Ultrasensitive validation free from matrix ionization effects.

Chromatographic Conditions
  • Column: ESA MD-150 (C18) or equivalent 3µm, 150mm x 3.2mm.

  • Mobile Phase (Isocratic):

    • 75 mM Sodium Dihydrogen Phosphate (

      
      ).
      
    • 1.7 mM 1-Octanesulfonic Acid (OSA) – Ion pairing agent to retain the amine.

    • 10% Acetonitrile.

    • 50 µM EDTA (to chelate metals and reduce background noise).

    • pH adjusted to 3.0 with Phosphoric Acid.

  • Flow Rate: 0.5 mL/min.

Electrochemical Detection (Coulometric)
  • Cell: Coulometric sensor (e.g., Thermo Scientific Dionex or Antec).

  • Guard Cell: +350 mV (Pre-oxidizes contaminants).

  • Analytical Cell E1: -150 mV (Screening reduction).

  • Analytical Cell E2: +450 mV (Quantification).

    • Mechanism: The phenol group is oxidized to a quinone-imine species at E2. The current generated is directly proportional to concentration.

Part 4: Cross-Validation Workflow

The following diagram illustrates the decision logic and workflow for cross-validating these two methods.

CrossValidation Sample Biological Sample (Plasma/Brain Homogenate) Extraction Solid Phase Extraction (MCX Mixed-Mode) Sample->Extraction Split Sample Split Extraction->Split MethodA Method A: LC-MS/MS (HILIC/PFP Column) Detection: MRM 150->133 Split->MethodA MethodB Method B: HPLC-ECD (Ion-Pairing C18) Detection: Oxidation @ +450mV Split->MethodB DataA Conc. A (ng/mL) MethodA->DataA DataB Conc. B (ng/mL) MethodB->DataB Stats Statistical Comparison (Bland-Altman Plot) DataA->Stats DataB->Stats Decision Pass Criteria: Diff < 20% for 67% of samples Stats->Decision

Figure 1: Cross-validation workflow ensuring orthogonality by splitting post-extraction samples between Mass Spectrometry and Electrochemical Detection.

Part 5: Experimental Protocols

Sample Preparation (Unified)

To minimize variability, use a single extraction method for both analytical techniques. Mixed-Mode Cation Exchange (MCX) is superior to Liquid-Liquid Extraction (LLE) for this polar amine.

  • Loading: Mix 200 µL plasma with 200 µL 2% Formic Acid. Load onto pre-conditioned Oasis MCX cartridge (30 mg).

  • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/acids).

  • Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol.

    • Note: The high pH breaks the amine-sorbent interaction.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A (LC-MS compatible).
    
Incurred Sample Reanalysis (ISR)

Do not rely solely on spiked standards. Select 10% of study samples (incurred samples) and analyze them by both Method A and Method B.

  • Acceptance Criteria: The % Difference should be within ±20% for at least 67% of the samples.

    
    
    

Part 6: Data Comparison & Performance Metrics

The following table summarizes the expected performance characteristics based on field application.

FeatureMethod A: LC-MS/MSMethod B: HPLC-ECDComparison Note
Linearity Range 0.5 – 500 ng/mL0.1 – 100 ng/mLECD is often more sensitive at the lower end but saturates earlier.
LOD (Limit of Detection) ~0.1 ng/mL~0.02 ng/mLECD offers superior S/N ratio for phenols.
Selectivity Excellent (Mass based)Moderate (Redox based)ECD can suffer interference from other catecholamines (Dopamine) if not separated chromatographically.
Throughput 5 mins / sample15-20 mins / sampleLC-MS is faster; ECD requires isocratic elution for stable baseline.
Matrix Effects High Risk (Ion Suppression)Low Risk (Electrode Fouling)CRITICAL: If LC-MS results are consistently lower than ECD, suspect ion suppression.
Troubleshooting Discrepancies

If Method A (LC-MS) and Method B (ECD) diverge:

  • LC-MS < ECD: Likely ion suppression in MS. Action: Improve SPE wash steps or switch to a HILIC column to shift retention time away from phospholipids.

  • LC-MS > ECD: Likely co-eluting isobaric interference in MS or degradation of analyte in the ECD flow cell. Action: Check MRM transitions ratios.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5] [Link]

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Niwa, T., et al. (1991). Presence of tetrahydroisoquinoline-related compounds, possible MPTP-like neurotoxins, in parkinsonian brain. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Musshoff, F., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS.[3] International Journal of Legal Medicine. [Link]

  • Amuza Inc. (2025).[6] HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis?[Link]

Sources

"comparative study of different synthetic routes to 1,2,3,4-Tetrahydroisoquinolin-7-ol"

[1]

Executive Summary

1,2,3,4-Tetrahydroisoquinolin-7-ol (THIQ-7-ol) is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for dopamine agonists, opioid ligands, and enzyme inhibitors. Its synthesis presents a specific regiochemical challenge: obtaining the 7-hydroxy substitution pattern requires overcoming the natural directing effects inherent in the most common synthetic methods.

This guide objectively compares the three primary synthetic strategies. While the Pictet-Spengler reaction is often the default choice for tetrahydroisoquinolines, this study demonstrates why the Bischler-Napieralski route (via a 4-methoxy precursor) is the superior, field-proven protocol for the specific 7-hydroxy isomer, offering higher reliability and regiocontrol.

Comparative Performance Matrix
FeatureRoute A: Bischler-Napieralski Route B: Catalytic Hydrogenation Route C: Pictet-Spengler
Precursor 4-Methoxyphenethylamine7-HydroxyisoquinolineTyramine (4-OH-phenethylamine)
Regiocontrol High (Directed by precursor)Absolute (Pre-defined)Poor (Electronic mismatch)
Scalability High (Industrial standard)Moderate (Catalyst cost)Low (Polymerization risks)
Step Count 3-4 (Includes deprotection)11
Overall Yield 45–60%85–95%<20% (Variable)
Primary Drawback Harsh reagents (

,

)
Precursor availability/CostLow reactivity at C-2/C-6

Part 1: The Regiochemical Paradox (Why Route C Fails)

To understand why the classic Pictet-Spengler reaction is not recommended for this specific isomer, one must analyze the electronic activation of the precursor.

In a standard Pictet-Spengler cyclization using Tyramine (4-hydroxyphenethylamine) to target the 7-OH isomer, the cyclization must occur at the ortho position relative to the ethylamine chain (Position 2 or 6 on the benzene ring).

  • The Problem: The hydroxyl group at the 4-position is a strong ortho/para director. It activates positions 3 and 5. It does not activate positions 2 and 6 (which are meta to the OH).

  • The Result: The positions required for ring closure (2/6) are electronically deactivated relative to the positions activated by the phenol. This leads to sluggish reaction rates, polymerization, or spiro-cyclization at the ipso carbon [1].

Visualization: The Electronic Mismatch

Caption: The hydroxyl group directs electrophilic attack to positions 3 and 5, hindering the necessary closure at 2 or 6 required to form the tetrahydroisoquinoline ring.

Part 2: Route A — The Bischler-Napieralski Protocol (Recommended)

The Bischler-Napieralski (BN) reaction circumvents the electronic mismatch by using a more forceful intramolecular electrophilic attack driven by a dehydrating agent (typically

4-methoxyphenethylamine
Mechanistic Logic
  • Formylation: Conversion of the amine to a formamide (

    
    -formyl) provides the single carbon needed for C-1.
    
  • Cyclization:

    
     converts the amide oxygen into a leaving group (imidoyl chloride/phosphate), creating a highly reactive electrophile that forces closure at the ortho position despite weak activation.
    
  • Reduction: The resulting 3,4-dihydroisoquinoline is reduced to the tetrahydro- form.

  • Deprotection: The methyl ether is cleaved to reveal the 7-hydroxyl group.

Detailed Experimental Protocol

Step 1: Formylation

  • Reagents: 4-Methoxyphenethylamine (10.0 g), Ethyl formate (5 equiv).

  • Procedure: Reflux the amine in ethyl formate for 4–6 hours. Monitor by TLC (disappearance of amine).

  • Workup: Evaporate excess ethyl formate under reduced pressure to yield

    
    -[2-(4-methoxyphenyl)ethyl]formamide as a viscous oil. Quantitative yield assumed.
    

Step 2: Cyclization (Bischler-Napieralski)

  • Reagents: Crude Formamide,

    
     (3.0 equiv), Dry Acetonitrile (MeCN).
    
  • Procedure: Dissolve formamide in MeCN. Add

    
     dropwise at 0°C. Heat to reflux (80°C) for 2–3 hours.
    
  • Critical Note: The intermediate 3,4-dihydroisoquinoline is sensitive. Do not isolate extensively.

  • Workup: Cool to RT. Carefully quench with ice water. Basify with NaOH to pH 10. Extract with DCM.[1]

Step 3: Reduction

  • Reagents: Crude 3,4-dihydroisoquinoline,

    
     (2.0 equiv), Ethanol.
    
  • Procedure: Dissolve the crude oil in Ethanol. Add

    
     in portions at 0°C. Stir at RT for 2 hours.
    
  • Workup: Quench with water/HCl. Basify to pH >11. Extract with DCM.[1] Dry over

    
    .
    
  • Yield: ~75–85% (over 2 steps).

Step 4: Demethylation

  • Reagents: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, 48% HBr (aq).

  • Procedure: Reflux the protected amine in 48% HBr for 4–8 hours.

  • Workup: Cool. Neutralize carefully with

    
     or 
    
    
    to precipitate the product or extract into Ethyl Acetate/Butanol.
  • Purification: Recrystallization from EtOH/Ether.

Workflow Diagram

bischler_napieralskistart4-Methoxyphenethylaminestep1Formylation(Ethyl Formate, Reflux)start->step1inter1N-Formyl Intermediatestep1->inter1step2Cyclization(POCl3, Reflux)inter1->step2inter27-Methoxy-3,4-dihydroisoquinolinestep2->inter2step3Reduction(NaBH4, EtOH)inter2->step3inter37-Methoxy-THIQstep3->inter3step4Demethylation(48% HBr, Reflux)inter3->step4finalThis compoundstep4->final

Caption: The stepwise conversion ensures correct regiochemistry by locking the cyclization position before the phenol is exposed.

Part 3: Route B — Catalytic Hydrogenation (The "Clean" Alternative)

If 7-hydroxyisoquinoline (the fully aromatic analog) is commercially available or has been synthesized via the Pomeranz-Fritsch reaction, catalytic hydrogenation is the most efficient method to access the tetrahydro- derivative [2].

Advantages[3][4]
  • Atom Economy: 100% (addition of

    
     only).
    
  • Stereochemistry: Not applicable for the parent compound, but critical if C-1 substituted.

  • Simplicity: Single step, simple workup.

Protocol
  • Substrate: 7-Hydroxyisoquinoline.[2][3]

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or 10% Pd/C.
    
  • Solvent: Glacial Acetic Acid (accelerates reduction of the pyridine ring).

  • Conditions: 30–50 psi

    
     pressure, Room Temperature, 4–12 hours.
    
  • Procedure:

    • Dissolve substrate in AcOH.

    • Add catalyst (5–10 wt%).

    • Hydrogenate in a Parr shaker.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate. Neutralize with

      
       to liberate the free base.
      
  • Expected Yield: >90%.

Part 4: Technical Validation & Troubleshooting

Why not use 3-hydroxyphenethylamine?

Using 3-hydroxyphenethylamine (meta-tyramine) in a Pictet-Spengler reaction leads to a mixture of isomers. The closure can occur at position 2 (giving the 8-hydroxy isomer) or position 6 (giving the 6-hydroxy isomer). It rarely yields the 7-hydroxy isomer selectively [3].

Handling the Free Base vs. Hydrochloride Salt

THIQ-7-ol is prone to oxidation (forming quinoid species) if left as a free base in air for extended periods.

  • Recommendation: Isolate and store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt .

  • Salt Formation: Dissolve free base in minimal EtOH, add concentrated HCl/Et2O, and filter the precipitate.

Verification Data (Expected)
  • 1H NMR (DMSO-d6): Look for the characteristic ABX system of the aromatic ring (since 7-OH is substituted).

    • 
       ~6.9 (d, J=8 Hz, H-5)
      
    • 
       ~6.6 (dd, H-6)
      
    • 
       ~6.5 (d, H-8)
      
    • Aliphatic multiplets at

      
       2.6–3.9 (C1, C3, C4 protons).
      
  • Mass Spec: m/z = 150.09

    
    .
    

References

  • Yokoyama, A., et al. (1999).[4] Superacid-catalyzed Pictet-Spengler reactions of less activated imines.[4] Journal of Organic Chemistry, 64(2), 611-617. Link

  • Cabrero-Antonino, J. R., et al. (2017).[5] Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles. Catalysis Science & Technology, 7, 1981-1989. Link

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds.[6][7][8][9][10] Organic Reactions, 6, 151. Link

  • Fodor, G., et al. (1984). Bischler-Napieralski cyclization of N-acyl-2-phenethylamines.[3] Journal of the American Chemical Society, 106, 1120. Link

  • PubChem Compound Summary. (2025). This compound.[2] National Center for Biotechnology Information. Link

A Head-to-Head Comparison of 1,2,3,4-Tetrahydroisoquinolin-7-ol Derivatives as Dopamine D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have garnered significant attention for their potential in treating neurodegenerative disorders, infective diseases, and cancer.[2][3] Within this class of compounds, 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives have emerged as particularly promising ligands for dopamine receptors, with a notable selectivity for the D3 subtype.[4][5] This guide provides a head-to-head comparison of a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives, focusing on their structure-activity relationships (SAR) as dopamine D3 receptor ligands, supported by experimental data from a key comparative study.[4]

The Therapeutic Significance of Dopamine D3 Receptor Selectivity

The dopaminergic system is crucial for regulating a variety of brain functions, including movement, cognition, and emotion.[4] Dopamine exerts its effects through five G-protein coupled receptor (GPCR) subtypes, categorized as D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6][7] While D2 receptor antagonists are effective antipsychotics, they are often associated with significant side effects. The D3 receptor, highly expressed in the brain's limbic regions, has become an attractive therapeutic target for conditions like schizophrenia, addiction, and Parkinson's disease, with the hypothesis that D3-selective ligands may offer a more favorable side-effect profile.[5][8] The development of ligands with high affinity and selectivity for the D3 receptor over the closely related D2 receptor is a key objective in modern drug discovery.[9]

Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives

A systematic study of a series of analogues featuring the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol "head" group has provided valuable insights into the SAR of these compounds as D3 receptor ligands.[4] The general structure of the compared derivatives consists of this "head" group connected via a linker to various arylamide "tail" groups. The following table summarizes the binding affinities (Ki values) of a selection of these derivatives for dopamine D1, D2, and D3 receptors.

Compound IDArylamide "Tail" GroupD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
4a Phenyl>10,000>10,0003.6>2778
4b 4-Methylphenyl>10,000>10,0003.7>2703
4e 4-Hydroxyphenyl>10,000>10,0008.7>1149
4f 4-Methoxyphenyl>10,000>10,0005.9>1695
4h 4-Fluorophenyl>10,000>10,0004.4>2273
4j 4-Chlorophenyl>10,000>10,0007.2>1389
4k 4-Bromophenyl>10,000>10,00010>1000
7 4-Cyanophenyl>10,000>10,0006.3>1587

Data sourced from Micheli et al. (2018).[4]

Structure-Activity Relationship Insights

The data reveals that all the tested 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives exhibit remarkable selectivity for the D3 receptor over D1 and D2 receptors, with Ki values for the latter two being greater than 10,000 nM.[4] This inherent selectivity underscores the importance of the 6-methoxy-7-hydroxy substitution pattern on the THIQ core.

Among the various substitutions on the phenyl "tail" group, several key observations can be made:

  • Unaltered and Alkylated Phenyl Groups: The unsubstituted phenyl derivative 4a and the 4-methylphenyl derivative 4b display the highest affinities for the D3 receptor, with Ki values of 3.6 nM and 3.7 nM, respectively.[4] This suggests that small, lipophilic substituents at the 4-position are well-tolerated.

  • Electron-Donating Groups: The 4-hydroxyphenyl (4e ) and 4-methoxyphenyl (4f ) derivatives maintain high D3 receptor affinity (8.7 nM and 5.9 nM, respectively), indicating that electron-donating groups at this position are favorable for binding.[4]

  • Halogen Substituents: A series of halogenated derivatives (4h , 4j , 4k ) were evaluated. The 4-fluorophenyl derivative 4h demonstrated the strongest affinity in this subset (4.4 nM).[4] While all halogenated analogues maintained good D3 affinity, no clear trend was observed regarding the impact of the halogen's steric and electronic properties on binding.[4]

  • Electron-Withdrawing Groups: The 4-cyanophenyl derivative 7 also showed strong D3 receptor affinity with a Ki of 6.3 nM.[4]

Docking studies suggest that the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol "head" group of these ligands binds to the orthosteric binding pocket of the D3 receptor. The presence of multiple hydrogen bonds between the phenolic moiety and Ser192 of the receptor is thought to contribute to the high affinity.[5]

Experimental Design and Methodologies

To ensure the trustworthiness and reproducibility of the binding affinity data, a standardized and well-validated experimental protocol is essential. The following outlines a typical competitive radioligand binding assay used for evaluating these compounds.

Experimental Workflow: Dopamine Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Radioligand, and Test Compounds incubation Incubate Membranes with Radioligand and Varying Concentrations of Test Compound reagents->incubation membranes Prepare Cell Membranes Expressing Dopamine Receptors (D1, D2, or D3) membranes->incubation filtration Rapid Filtration through Glass Fiber Filters to Separate Bound and Free Radioligand incubation->filtration total_binding Total Binding (Radioligand + Membranes) total_binding->incubation nonspecific_binding Nonspecific Binding (Radioligand + Membranes + Excess Unlabeled Ligand) nonspecific_binding->incubation washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Quantify Radioactivity on Filters using a Scintillation Counter washing->scintillation data_analysis Calculate Specific Binding and Determine Ki values using Cheng-Prusoff Equation scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Dopamine D3 Receptor Binding Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Radioligand: A suitable radioligand with high affinity for the D3 receptor, such as [³H]-spiperone, is used at a concentration near its Kd value.

    • Test Compounds: Prepare serial dilutions of the this compound derivatives in the assay buffer.

    • Cell Membranes: Use commercially available cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D3 receptor. Thaw the membranes on ice and resuspend in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes, and either a test compound dilution, buffer (for total binding), or a high concentration of a known D3 antagonist like haloperidol (for non-specific binding).

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action: D3 Receptor Signaling Pathway

Dopamine D2-like receptors, including the D3 receptor, are coupled to inhibitory G proteins (Gi/o).[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[10]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D3R Dopamine D3 Receptor G_protein Gi/o Protein (α, β, γ) D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ subunits activate cAMP cAMP AC->cAMP K_ion_out GIRK->K_ion_out K+ Efflux Ligand This compound Derivative (Agonist) Ligand->D3R Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Reduced Activation of PKA (Downstream Effects) K_ion_in K_ion_in->GIRK

Caption: Simplified D3 receptor signaling pathway.

Conclusion

The this compound scaffold, particularly with a 6-methoxy substitution, serves as an excellent foundation for the design of potent and highly selective dopamine D3 receptor ligands. The comparative analysis demonstrates that various substituents on the arylamide "tail" are well-tolerated, with small lipophilic, electron-donating, and some electron-withdrawing groups at the 4-position of the phenyl ring resulting in high D3 receptor affinity. The remarkable selectivity of these compounds over D1 and D2 receptors highlights their potential for the development of novel therapeutics for a range of neurological and psychiatric disorders with a potentially improved side-effect profile. Further investigation into the pharmacokinetic and pharmacodynamic properties of these derivatives is warranted to translate these promising in vitro findings into clinical applications.

References

  • Micheli, F., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(9), 937-942. Available from: [Link]

  • Micheli, F., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. Available from: [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13269. Available from: [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

  • Kapur, S., & Remington, G. (2001). Dopamine D(2) receptors and their role in antipsychotic action: still a key player.
  • Popova, Y., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 15(2), 23-39. Available from: [Link]

  • Saeed, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13269.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225.
  • Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(6), 839-847. Available from: [Link]

  • Contreras, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1144369. Available from: [Link]

  • Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. Available from: [Link]

Sources

A Guide to Confirming the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinolin-7-ol Through Secondary Assays

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its versatile pharmacological activities.[1][2] Compounds bearing this nucleus, such as 1,2,3,4-Tetrahydroisoquinolin-7-ol, are of significant interest for their potential to modulate central nervous system (CNS) pathways, making them promising candidates for the development of novel therapeutics for neurological disorders.[3][4] Preliminary studies often suggest a primary mechanism of action; however, rigorous secondary assays are imperative to substantiate these initial findings and to fully characterize the compound's pharmacological profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the hypothesized mechanism of action of this compound, focusing on its potential interaction with the dopaminergic system. The structural similarity of THIQ derivatives to dopamine and its metabolites suggests a plausible interaction with key components of the dopaminergic signaling pathway.[5][6] We will explore a series of secondary assays designed to dissect this interaction, comparing the activity of this compound with established reference compounds. The causality behind each experimental choice will be elucidated, ensuring a robust and self-validating approach to mechanism of action confirmation.

The Dopaminergic System: A Primary Target

The dopaminergic system is a critical neuromodulatory system involved in motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[7] The key molecular players in this system are:

  • Dopamine Receptors (DRs): G protein-coupled receptors that mediate the effects of dopamine. They are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[8]

  • Dopamine Transporter (DAT): A membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[9]

  • Monoamine Oxidases (MAO): Enzymes (MAO-A and MAO-B) that catabolize dopamine in the presynaptic neuron and glial cells.[10]

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of dopamine, converting L-tyrosine to L-DOPA.[11]

Based on the structural features of this compound and the known activities of related compounds, we hypothesize that its mechanism of action involves one or more of these components. The following secondary assays are designed to test this hypothesis systematically.

I. Monoamine Oxidase (MAO) Inhibition Assays

Rationale: Inhibition of MAO-A or MAO-B can increase the synaptic concentration of dopamine. Given that some THIQ derivatives have been shown to interact with MAO, it is crucial to assess whether this compound acts as an inhibitor of these enzymes.[6] We will employ a fluorometric assay to determine the IC50 values for both MAO-A and MAO-B.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant hMAO-A/B - Substrate (e.g., Kynuramine) - HRP, Dye Reagent - Test Compound & Controls plate Plate Reagents: - 45µL Sample (Test/Control) - 5µL Inhibitor/Vehicle reagents->plate add_wr Add 50µL Working Reagent (Buffer, Substrate, Dye, HRP) plate->add_wr incubate Incubate 20 min in the dark add_wr->incubate read Read Fluorescence (λex=530nm, λem=585nm) incubate->read plot Plot % Inhibition vs. [Compound] read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for the fluorometric MAO inhibition assay.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits.[12]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in assay buffer.[13]

    • Prepare a working reagent containing the MAO substrate (e.g., kynuramine or a proprietary substrate), Horseradish Peroxidase (HRP), and a dye reagent in assay buffer.

  • Assay Procedure:

    • To the wells of a black 96-well plate, add 45 µL of recombinant human MAO-A or MAO-B enzyme.

    • Add 5 µL of the test compound dilutions, positive controls, or vehicle (for no-inhibition control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the working reagent to each well.

    • Incubate the plate for 20 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: MAO Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound > 10025.3
Clorgyline (Positive Control)0.0085.2
Selegiline (Positive Control)9.80.015

Interpretation: The hypothetical data suggests that this compound is a weak and selective inhibitor of MAO-B. This indicates a potential, albeit not highly potent, mechanism for increasing dopamine levels by reducing its degradation.

II. Dopamine Transporter (DAT) Uptake Assay

Rationale: Inhibition of DAT is a primary mechanism for increasing synaptic dopamine levels. Many psychostimulants exert their effects through this mechanism.[9] A radiolabeled dopamine uptake assay in cells expressing the human dopamine transporter (hDAT) will determine if this compound can block dopamine reuptake.

Experimental Workflow: DAT Uptake Assay

DAT_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate hDAT-expressing cells (e.g., HEK293) in a 96-well plate incubate_cells Incubate for 24-48 hours plate_cells->incubate_cells pre_incubate Pre-incubate cells with Test Compound or Controls incubate_cells->pre_incubate add_radioligand Add [3H]-Dopamine to initiate uptake pre_incubate->add_radioligand incubate_uptake Incubate for 10 minutes add_radioligand->incubate_uptake terminate Terminate uptake by washing with ice-cold buffer incubate_uptake->terminate lyse_cells Lyse cells and add scintillation cocktail terminate->lyse_cells measure_cpm Measure radioactivity (CPM) in a scintillation counter lyse_cells->measure_cpm calculate_ic50 Calculate IC50 value measure_cpm->calculate_ic50

Caption: Workflow for the radiolabeled DAT uptake assay.

Experimental Protocol: DAT Uptake Assay

This protocol is based on established methods for characterizing DAT function.[3][14]

  • Cell Culture:

    • Culture HEK293 cells stably expressing hDAT in appropriate media.

    • Plate the cells in a 96-well plate at a density of 40,000-60,000 cells per well and allow them to adhere for 24-48 hours.

  • Assay Procedure:

    • On the day of the experiment, wash the cells with assay buffer.

    • Pre-incubate the cells for 10-20 minutes with various concentrations of this compound, a positive control (e.g., GBR12909 or Cocaine), or vehicle.[9]

    • Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.

    • Incubate for 10 minutes at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells and add a scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Comparative Data: DAT Inhibition
CompoundDAT Uptake IC50 (µM)
This compound 5.8
GBR12909 (Positive Control)0.02
Cocaine (Reference Compound)0.3

Interpretation: The hypothetical data indicates that this compound is a moderately potent inhibitor of the dopamine transporter. Its potency is less than that of the highly selective inhibitor GBR12909 and the well-known psychostimulant cocaine, but it is significant enough to suggest that this is a primary mechanism of action.

III. Dopamine D2 Receptor Binding Assay

Rationale: Direct interaction with dopamine receptors is another plausible mechanism. Many THIQ analogs have been shown to be dopamine receptor ligands.[15] A radioligand binding assay will determine if this compound can displace a known high-affinity ligand from the D2 receptor, indicating direct binding.

Experimental Workflow: D2 Receptor Binding Assay

D2_Binding_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis membranes Prepare cell membranes expressing D2 receptors incubate Incubate membranes with [3H]-Raclopride and varying concentrations of Test Compound membranes->incubate reagents Prepare Assay Buffer, [3H]-Raclopride, Test Compound, and Haloperidol (for non-specific binding) reagents->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter wash Wash filters with ice-cold buffer filter->wash measure_cpm Measure radioactivity on filters using a scintillation counter wash->measure_cpm calculate_ki Calculate Ki value from IC50 measure_cpm->calculate_ki TH_Activity_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant TH enzyme - L-Tyrosine (substrate) - BH4 (cofactor) - Test Compound incubate Incubate TH, L-Tyrosine, BH4, and Test Compound at 37°C reagents->incubate add_oxidizer Add Sodium Periodate to oxidize L-DOPA to Dopachrome incubate->add_oxidizer read Read Absorbance at 475 nm add_oxidizer->read plot Plot Absorbance vs. Time or [Compound] read->plot determine_effect Determine % Activation or Inhibition plot->determine_effect

Caption: Workflow for the colorimetric tyrosine hydroxylase activity assay.

Experimental Protocol: TH Activity Assay

This protocol is based on a real-time colorimetric method. [11]

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing recombinant tyrosine hydroxylase, the cofactor tetrahydrobiopterin (BH4), and the substrate L-tyrosine in an appropriate buffer.

    • Add varying concentrations of this compound or a known TH inhibitor as a control.

  • Assay Procedure:

    • Incubate the plate at 37°C.

    • At specific time points, or as a real-time measurement, add sodium periodate to the wells. This oxidizes the L-DOPA produced by TH to the chromophore dopachrome.

    • Measure the absorbance at 475 nm using a plate reader.

  • Data Analysis:

    • Calculate the rate of L-DOPA production from the change in absorbance over time.

    • Determine the effect of this compound on TH activity by comparing the reaction rates in the presence of the compound to the vehicle control.

Comparative Data: TH Activity
CompoundEffect on TH Activity at 10 µM
This compound No significant effect
3-Iodo-L-tyrosine (Positive Control)85% Inhibition

Interpretation: The hypothetical data shows no significant effect of this compound on tyrosine hydroxylase activity. This suggests that the compound does not directly modulate the synthesis of dopamine at its rate-limiting step.

Conclusion

The systematic application of these secondary assays provides a robust framework for confirming the mechanism of action of this compound. Based on the hypothetical data presented, the primary mechanism of this compound appears to be the inhibition of the dopamine transporter (DAT) , with a secondary, weaker contribution from the inhibition of monoamine oxidase B (MAO-B) . The compound shows negligible activity at the dopamine D2 receptor and does not affect tyrosine hydroxylase activity.

This multi-faceted approach, which moves from initial hypothesis to targeted in vitro validation, is essential in modern drug discovery. It allows for a confident characterization of a compound's pharmacological profile, paving the way for further preclinical and clinical development. The experimental designs and comparative data presented here serve as a guide for researchers to rigorously test and confirm the mechanisms of their own lead compounds.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • MySkinRecipes. (n.d.). 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-7-OL. Retrieved from [Link]

  • King, A. R., et al. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Naoi, M., et al. (1994). Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies. Neuroscience Letters. Available at: [Link]

  • Maruyama, W., et al. (1992). Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Neurochemistry. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]

  • Tasaka, Y., et al. (2009). Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum. Neuroscience. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Protocols. Available at: [Link]

  • Cooper, D. B., et al. (2023). Biochemistry, Dopamine Receptors. StatPearls. Available at: [Link]

  • Hwang, O., et al. (2016). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. European Journal of Pharmacology. Available at: [Link]

  • protocols.io. (2024). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Journal of Neural Transmission. Available at: [Link]

  • Pinter, M., et al. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. Available at: [Link]

  • Jadav, J. S., et al. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry. Available at: [Link]

  • Wikipedia. (n.d.). Norsalsolinol. Retrieved from [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine. Available at: [Link]

  • Herraiz, T., & Guillén, H. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. BioMed Research International. Available at: [Link]

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • University of Memphis Digital Commons. (2021). Examining the Effects of Kratom Alkaloids on Mesolimbic Dopamine Release. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Fuxe, K., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Does anyone have a tyrosine hydroxylase protocol for FFPE tissues. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. Available at: [Link]

  • MDPI. (2022). Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Canadian Association of Nuclear Medicine. (n.d.). CANM GUIDELINES FOR IMAGING OF THE DOPAMINE TRANSPORT SYSTEM IN EVALUATION OF MOVEMENT DISORDERS. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and in vitro studies on a potential dopamine prodrug. Retrieved from [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine. Available at: [Link]

  • ResearchGate. (2024). (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Retrieved from [Link]

  • Elabscience. (n.d.). Human TH(Tyrosine Hydroxylase) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

Sources

A Comparative Analysis of 1,2,3,4-Tetrahydroisoquinolin-7-ol and Its Analogs in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the therapeutic efficacy of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, with a particular focus on the potential applications of 1,2,3,4-Tetrahydroisoquinolin-7-ol. While direct experimental data for this specific hydroxylated analog is emerging, this document synthesizes the wealth of information available for the broader THIQ class and its closely related derivatives to project its potential performance across various disease models, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This versatile heterocyclic motif has garnered significant attention for its potential to modulate various physiological and pathological processes. This guide will delve into the preclinical evidence supporting the efficacy of THIQ derivatives in key disease areas, offering a comparative perspective for researchers and drug development professionals.

Neurodegenerative Disorders: A Focus on Parkinson's Disease

The neuroprotective potential of THIQ derivatives has been extensively investigated, particularly in the context of Parkinson's disease (PD).[4] The structural similarity of some THIQ analogs to endogenous dopamine metabolites and their ability to cross the blood-brain barrier make them compelling candidates for mitigating neurodegeneration.

Mechanism of Action in Neuroprotection

The neuroprotective effects of THIQs are multifaceted and appear to involve several key mechanisms:

  • Antioxidant Activity: Many THIQ derivatives exhibit potent free radical scavenging properties, which are crucial in combating the oxidative stress implicated in the pathogenesis of neurodegenerative diseases.[5]

  • Inhibition of Glutamate-Induced Excitotoxicity: Overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate is a major contributor to neuronal cell death. Certain THIQ derivatives, notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to antagonize the glutamatergic system, thereby preventing excitotoxic neuronal damage.[5]

  • Modulation of Monoamine Oxidase (MAO): Some THIQ analogs can inhibit MAO, an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels in the brain, offering symptomatic relief in PD.[4]

  • PI3K/Akt Signaling Pathway Activation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway by certain compounds can promote neuronal survival and protect against neurotoxic insults.

cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor THIQ_analog THIQ Analog (e.g., 1MeTIQ) THIQ_analog->NMDA_Receptor Inhibition Neuroprotection Neuroprotection THIQ_analog->Neuroprotection Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity

Figure 1: Inhibition of Glutamate-Induced Excitotoxicity by THIQ Analogs.
Comparative Efficacy in a Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical tool to study PD-like neurodegeneration. In this model, MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.

CompoundDisease ModelKey FindingsReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MPTP-induced Parkinsonism (mouse)Completely prevented MPTP-induced bradykinesia.[6]
Hydroxylated 1MeTIQ Derivatives (including 7-hydroxy) MPTP-induced Parkinsonism (mouse)All tested hydroxylated derivatives prevented MPTP-induced parkinsonism.[1]
1,2,3,4-Tetrahydroisoquinoline (THIQ) Glutamate-induced excitotoxicity (rat granular cell cultures)Did not prevent glutamate-induced cell death.[5]

It is noteworthy that while the parent compound THIQ did not show protection against glutamate-induced excitotoxicity, its methylated and hydroxylated derivatives demonstrated significant neuroprotective effects in various models.[1][5][6] This highlights the critical role of structural modifications in determining the biological activity of the THIQ scaffold.

Cardiovascular Disease: Potential for Cardioprotection

Emerging evidence suggests that THIQ derivatives may also possess cardioprotective properties. The PI3K/Akt pathway, a key regulator of cell survival, is also implicated in protecting cardiac muscle from ischemic injury.[7][8]

Mechanism of Action in Cardioprotection

The cardioprotective effects of various natural and synthetic compounds are often mediated through the activation of the PI3K/Akt signaling cascade. This pathway can inhibit apoptosis, reduce inflammation, and promote cell survival in cardiomyocytes subjected to ischemia-reperfusion injury.

cluster_Stimulus Stimulus cluster_Signaling Signaling Cascade Ischemia_Reperfusion Ischemia/ Reperfusion Injury Apoptosis Apoptosis Ischemia_Reperfusion->Apoptosis THIQ_Derivative THIQ Derivative PI3K PI3K THIQ_Derivative->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Akt->Apoptosis Inhibition Cell_Survival Cardiomyocyte Survival Akt->Cell_Survival

Figure 2: PI3K/Akt-Mediated Cardioprotection by THIQ Derivatives.

While direct studies on this compound in cardiovascular models are limited, the known involvement of the PI3K/Akt pathway in the broader class of THIQs suggests a promising avenue for investigation.

Oncology: Emerging Anticancer Potential

The THIQ scaffold has also been explored for its anticancer properties.[1][9] Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, acting through diverse mechanisms.

Mechanism of Action in Cancer

The anticancer effects of THIQ derivatives are varied and can include:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cell proliferation.

  • Inhibition of Key Oncogenic Pathways: Targeting specific signaling pathways that are dysregulated in cancer can be an effective therapeutic strategy.

Comparative Efficacy in Cancer Cell Lines

Several studies have reported the IC50 values for various THIQ derivatives against different cancer cell lines.

CompoundCell LineIC50Reference
Compound 7e (a thieno[2,3-c]isoquinoline) A549 (Lung Cancer)0.155 µM[10]
Compound 8d (a thieno[2,3-c]isoquinoline) MCF7 (Breast Cancer)0.170 µM[10]
7-hydroxy-3,4-dihydrocadalene (structurally similar) MCF7 (Breast Cancer)61.37 µM[4]

The data indicates that specific structural modifications to the THIQ core can yield highly potent anticancer compounds.[10] The cytotoxicity of a structurally related compound, 7-hydroxy-3,4-dihydrocadalene, against a breast cancer cell line suggests that this compound may also possess anticancer activity, warranting further investigation.[4]

Experimental Protocols

MPTP-Induced Parkinson's Disease Model in Mice

This in vivo model is a standard for assessing the efficacy of neuroprotective agents.

Workflow:

Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Animal_Acclimatization Grouping Randomly Assign to Treatment Groups Animal_Acclimatization->Grouping Treatment Administer Test Compound (e.g., THIQ derivative) or Vehicle Grouping->Treatment MPTP_Induction Induce Parkinsonism (MPTP injections) Treatment->MPTP_Induction Behavioral_Tests Behavioral Assessments (e.g., Pole Test, Rotarod) MPTP_Induction->Behavioral_Tests Tissue_Collection Sacrifice and Collect Brain Tissue Behavioral_Tests->Tissue_Collection Analysis Neurochemical & Histological Analysis (e.g., Dopamine levels, TH staining) Tissue_Collection->Analysis End End Analysis->End

Figure 3: Workflow for the MPTP-Induced Parkinson's Disease Model.

Step-by-Step Methodology:

  • Animal Acclimatization: Male C57BL/6 mice are acclimatized to the housing conditions for at least one week before the experiment.

  • Grouping and Treatment: Animals are randomly assigned to control and treatment groups. The test compound (e.g., a THIQ derivative) or vehicle is administered according to the study design (e.g., daily intraperitoneal injections for a week).

  • MPTP Induction: Parkinsonism is induced by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Assessment: Motor function is assessed using tests like the pole test (measuring bradykinesia) and the rotarod test (assessing motor coordination) at specified time points after MPTP administration.

  • Neurochemical and Histological Analysis: At the end of the study, animals are euthanized, and brain tissues are collected. The striatum is used for measuring dopamine and its metabolites by HPLC. The substantia nigra is processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.

Glutamate-Induced Excitotoxicity in Neuronal Cell Culture

This in vitro assay is a valuable tool for screening compounds for their ability to protect neurons from excitotoxic damage.

Step-by-Step Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-24 hours).

  • Glutamate Exposure: Excitotoxicity is induced by exposing the cells to a high concentration of glutamate (e.g., 100 µM - 1 mM) for a defined duration (e.g., 15 minutes to 24 hours).

  • Assessment of Cell Viability: Neuronal viability is quantified using assays such as the MTT assay, LDH release assay, or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).

  • Mechanistic Studies: To elucidate the mechanism of protection, downstream markers of apoptosis (e.g., caspase-3 activity) or changes in intracellular calcium levels can be measured.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. While direct experimental evidence for this compound is still limited, the demonstrated efficacy of its methylated and other hydroxylated analogs in neuroprotection, coupled with the broader potential of the THIQ class in cardiovascular disease and cancer, strongly supports its further investigation.

Future research should focus on:

  • Directly evaluating the efficacy of this compound in well-established in vitro and in vivo models of neurodegeneration, cardiovascular disease, and cancer.

  • Conducting head-to-head comparative studies of this compound with its parent compound (THIQ), its methylated analog (1MeTIQ), and other clinically relevant drugs.

  • Elucidating the precise molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways like PI3K/Akt.

Such studies will be crucial in determining the therapeutic potential of this specific THIQ derivative and guiding its further development as a novel drug candidate.

References

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13993-14023. [Link]

  • Faheem, M., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 915-934. [Link]

  • Tasaki, Y., et al. (1991). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities. Journal of Neurochemistry, 57(6), 1940-1943. [Link]

  • Okuda, K., et al. (2006). Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo. Biological & Pharmaceutical Bulletin, 29(7), 1401-1403. [Link]

  • Maruyama, W., et al. (1992). Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Neurochemistry, 59(1), 171-178. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 16(1), 3. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]

  • Ghavipour, M., et al. (2021). Interplay between PI3K/AKT pathway and heart disorders. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 887-900. [Link]

  • Czarnomysy, R., et al. (2021). Insight into the Role of the PI3K/Akt Pathway in Ischemic Injury and Post-Infarct Left Ventricular Remodeling in Normal and Diabetic Heart. International Journal of Molecular Sciences, 22(16), 8885. [Link]

Sources

Assessing the Off-Target Effects of 1,2,3,4-Tetrahydroisoquinolin-7-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly recognized as an oversimplification. The reality is that most small molecules interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a thorough assessment of a compound's off-target profile is a critical step in preclinical drug development.

This guide provides a comprehensive framework for assessing the off-target effects of 1,2,3,4-Tetrahydroisoquinolin-7-ol, a member of the privileged tetrahydroisoquinoline (THIQ) scaffold known for a wide range of biological activities.[1][2] We will compare its hypothetical off-target profile with that of a structurally related analog, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, to illustrate how subtle structural modifications can significantly alter a compound's selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule therapeutics.

The Tetrahydroisoquinoline Scaffold: A Double-Edged Sword

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a common motif in numerous natural products and synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[2][3] This versatility, however, comes with the inherent risk of off-target interactions. The structural similarity of some THIQ derivatives to endogenous neurotransmitters like dopamine can lead to interactions with a variety of receptors and enzymes.[4]

This compound , the focus of this guide, is a hydroxylated THIQ derivative. Its structural features suggest a potential interaction with catecholaminergic systems. Indeed, studies on closely related analogs, such as 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, have demonstrated a strong affinity and selectivity for the dopamine D3 receptor (D3R).[1][5] The dopamine D3 receptor is a promising therapeutic target for neurological and neuropsychiatric disorders, including Parkinson's disease and substance use disorders.[6]

For comparative purposes, we will examine 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline . This analog features methoxy groups at positions 6 and 7, in contrast to the hydroxyl group at position 7 in our primary compound. This seemingly minor structural change can significantly alter the compound's pharmacological profile. For instance, various derivatives of 6,7-dimethoxy-THIQ have been investigated as P-glycoprotein (P-gp) modulators and HIV-1 reverse transcriptase inhibitors, suggesting a different primary target landscape.[7][8]

A Tiered Approach to Off-Target Profiling

A systematic evaluation of off-target effects typically follows a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, mechanistic studies. This workflow allows for the early identification of potential liabilities and informs subsequent lead optimization efforts.

A tiered workflow for comprehensive off-target profiling.

Tier 1: Broad Off-Target Screening

The initial step in assessing off-target liabilities is to screen the compound against a broad panel of known biological targets. This provides a wide-angle view of the compound's interaction landscape.

Radioligand Binding Assays: The Gold Standard for Initial Screening

Radioligand binding assays are a robust and high-throughput method for determining the affinity of a compound for a wide range of receptors, ion channels, and transporters.[9] Commercial services like the Eurofins SafetyScreen44™ panel offer a cost-effective way to screen against a curated list of targets known to be associated with adverse drug reactions.[10]

Illustrative Off-Target Profile of this compound (Hypothetical Data)

The following table presents a hypothetical off-target binding profile for this compound, as might be obtained from a SafetyScreen44 panel. The data is illustrative and designed to reflect its expected activity as a dopamine D3 receptor agonist.

Target% Inhibition at 10 µMIC50 (nM)Target ClassPotential Implication
Dopamine D3 98% 15 GPCR Primary Target
Dopamine D275%250GPCRPotential for extrapyramidal side effects
Dopamine D460%800GPCR
Serotonin 5-HT2A55%1,200GPCRPotential for effects on mood and sleep
Alpha-2A Adrenergic40%>10,000GPCR
hERG15%>10,000Ion ChannelLow risk of cardiotoxicity

Illustrative Off-Target Profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Hypothetical Data)

This table shows a contrasting hypothetical profile for our comparator compound, reflecting its potential activity as a P-gp modulator.

Target% Inhibition at 10 µMIC50 (nM)Target ClassPotential Implication
P-glycoprotein (MDR1) 95% 50 Transporter Primary Target (MDR modulator)
Sigma-2 Receptor80%300Other
Dopamine D330%>10,000GPCRLow affinity for dopamine receptors
Serotonin 5-HT1A25%>10,000GPCR
Alpha-1A Adrenergic20%>10,000GPCR
hERG10%>10,000Ion ChannelLow risk of cardiotoxicity

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target of interest.

  • Assay Buffer: Use a buffer appropriate for the specific target receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.

Kinome Screening: Assessing Kinase Off-Targets

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity. Kinome-wide screening, such as the KINOMEscan™ platform, is essential for evaluating the selectivity of compounds that may interact with kinases.

Illustrative Kinome Scan Profile of this compound (Hypothetical Data)

This table illustrates a hypothetical kinome scan result, showing the percent inhibition of a panel of kinases at a single concentration of the test compound.

Kinase Target% Inhibition at 10 µM
DDR1 65%
GSK3B 58%
ABL120%
SRC15%
EGFR10%
... (and so on for a broad panel)

Experimental Protocol: KINOMEscan™ Assay

  • Assay Principle: This is a competition binding assay. Kinases are tagged with DNA, and a ligand for the kinase is immobilized on a solid support. The test compound competes with the immobilized ligand for binding to the kinase.

  • Reaction: The DNA-tagged kinase, immobilized ligand, and test compound are incubated together.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is a more potent inhibitor.

  • Data Analysis: Results are typically reported as percent inhibition relative to a control.

Tier 2: Cellular Target Engagement

Biochemical assays provide valuable information about direct binding interactions, but it is crucial to confirm that a compound engages its target in a cellular environment.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

CETSA® is a powerful technique for verifying target engagement in intact cells or tissue samples.[11] The principle is based on the ligand-induced thermal stabilization of the target protein.[11]

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement. Alternatively, in an isothermal dose-response format, cells are heated at a single temperature in the presence of varying compound concentrations.

Tier 3: Functional and Phenotypic Assays

The final tier of off-target assessment involves evaluating the functional consequences of off-target interactions in cellular and, eventually, in vivo models. These assays are highly target-specific and are designed to measure the downstream effects of target modulation. Examples include:

  • cAMP assays: For GPCRs that couple to adenylyl cyclase.

  • Calcium flux assays: For GPCRs that signal through phospholipase C.

  • Cell viability and proliferation assays: To assess general cytotoxicity.

  • Phenotypic screens: To identify unexpected cellular effects.

Conclusion: Building a Comprehensive Safety Profile

The assessment of off-target effects is an indispensable component of modern drug discovery. A multi-pronged approach, combining broad screening panels with cellular target engagement and functional assays, is essential for building a comprehensive safety profile of a drug candidate. By systematically identifying and characterizing off-target interactions early in the development process, researchers can make more informed decisions, mitigate the risk of late-stage failures, and ultimately develop safer and more effective medicines. The illustrative data and protocols provided in this guide offer a practical framework for embarking on this critical aspect of preclinical drug development.

References

  • A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine “head” group of a classical D3 antagonist core structure were synthesized and evaluated for affinity at dopamine D1, D2, and D3 receptors (D1R, D2R, D3R). The compounds generally displayed strong affinity for D3R with very good D3R selectivity. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. [Link]

  • A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine “head” group of a classical D3 antagonist core structure, were synthesized and evaluated for affinity at dopamine D1, D2 and D3 receptors (D1R, D2R, D3R). The compounds generally displayed strong affinity for D3R with very good D3R selectivity. (n.d.). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. [Link]

  • A series of coniugates bearing a 1,2,3,4-tetrahydroisoquinoline motif linked to substituted 7-hydroxy-2H-chromen-2-ones was synthesized and assayed through calcein-AM test in Madin-Darby Canine Kidney (MDCK) cells overexpressing P-glycoprotein (P-gp) and closely related multidrug resistance associated protein 1 (MRP1) to probe the interference with efflux mechanisms mediated by P-gp and MRP1, respectively. (2019). 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors: Molecular determinants for affinity and selectivity over multidrug resistance associated protein 1. PubMed. [Link]

  • Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (n.d.). PubChem. [Link]

  • PDF | Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. THIQ based... | Find, read and cite all the research you need on ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • 6,7-Dimethoxytetrahydroisoquinoline is widely used as basic moiety in σ2 receptor ligands, in order to provide σ2versus σ1 selectivity. This same moiety is also widely exploited in modulators of P-glycoprotein (P-gp) efflux pump, so that mixed σ2/P-gp agents are often obtained. (2015). Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents. PubMed. [Link]

  • PDF | The results of comprehensive research «designer drugs» – 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using thin layer chromatography, gas... | Find, read and cite all the research you need on ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]

  • The dopaminergic system is one of the most important neurotransmitter systems in the central nervous system (CNS). It acts mainly by activation of the D1-like receptor family at the target cell. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. PubMed Central. [Link]

  • Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. (2006). PubMed. [Link]

  • Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme, which is a significant target for anticancer drug research. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. [Link]

  • The recognition of D3R antagonism/partial agonism as an alternative and nonopioid approach for treatment of OUD without compromising opioid analgesia, combined with the possible presence of D3R-MOR heterodimers prompted us to develop a novel class of dual-target ligands with MOR partial agonist and D3R antagonist/partial agonist profiles (Bonifazi et al., 2021). (n.d.). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. PubMed Central. [Link]

  • Due to their evolutionary bias as ligands for biologically relevant drug targets, natural products offer a unique opportunity as lead compounds in drug discovery. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • D3 receptors represent a major focus of current drug design and development of therapeutics for dopamine-related pathological states. (n.d.). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers. [Link]

  • The anti-angiogenesis activity was carried out for four compounds (GM-3-13, GM-3-15, GM-3-18, and GM-3-121) and they showed more than 50% inhibition of the angiotube area at 10 μM in the single point assay. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PubMed Central. [Link]

  • A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. (2013). PubMed. [Link]

  • A Tiered Approach for In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. [Link]

  • A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized based on the reaction between homophthalic anhydride and imines. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

  • The only kinetic profile affected was that of the efficacy of AB04-88 in D3R Go protein activation, where it significantly increased compared to quinpirole after 36 min. (2022). Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor. MDPI. [Link]

  • An efficient strategy for the discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening is described. (n.d.). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. RSC Publishing. [Link]

  • Abstract: The introduction of suspect and non-target screening (SNTS) in NOVANA monitoring is discussed and suggestions for possible indicators based on such screenings are suggested, both purely qualitative indicators on the presence of peaks and quantitative indicators based on semiquantitative concentrations of target substances, with Risk Quotients defined from comparison with PNEC or EQS value as used in the NORMAN approach in the OSPAR CONnECT and HELCOM PreEMPT projects. (2024). SUSPECT AND NON-TARGET SCREENING IN ENVIRONMENTAL MONITORING. DCE - Nationalt Center for Miljø og Energi. [Link]

  • With our established monoclonal cell lines forming the foundations of the Tango-Trio HTS platform, parallel interrogations of the GPCRome were conducted by transfecting a panel of 350 GPCR PRESTO-Tango constructs in arrayed format, the large majority of which consist of Class A members 29 . (n.d.). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. ResearchGate. [Link]

  • Two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues (5a-o) and (8a-o) were designed and synthesized as inhibitor of HIV-1 reverse transcriptase. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. [Link]

  • The SafetyScreen44™ in vitro panel enables early identification of significant off-target interactions with your compounds. (n.d.). SafetyScreen44 Panel. [Link]

  • Thermal shift assays have been used in the past to understand proteins and their interactions, often with a focus on drug development. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • A series of derivatives were synthesized and studied with the aim to investigate the structure- activity relationships of the two P-glycoprotein (P-gp) modulators elacridar and tariquidar. (n.d.). 1 Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. FLORE. [Link]

  • Exploration for new MDR-modulator utilizing tetrahydroisoquinoline as scaffold disclosed 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline (7) as a readily accessible medicinal lead. (n.d.). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed. [Link]

  • Building a picture of a biotherapeutic's off-target binding liability reduces risk by contributing to a more comprehensive safety assessment, saving considerable time and resources by identifying potential clinical risks earlier in your program. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • However, second-generation antipsychotics are associated with off-target receptor activity-related effects on metabolic changes and weight gain[12]. (n.d.). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI. [Link]

  • Ropinirole can cause nausea, dizziness, hallucinations, orthostatic hypotension, and sudden sleep attacks during the daytime. (n.d.). Ropinirole. In Wikipedia. [Link]

  • (0.18% of the data set) from the analysis. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

  • Cell migration is central to a number of normal and disease processes. (2008). Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site. PubMed. [Link]

  • 2006). (n.d.). dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures. International Journal of Neuropsychopharmacology. [Link]

  • The development of a series of novel 1,2,3,4-tetrahydroisoquinolin-1-ones as antagonists of G protein-coupled receptor 40 (GPR40) is described. (n.d.). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. PubMed. [Link]

  • A simple and convenient synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized based on the reaction between homophthalic anhydride and imines. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. PubMed Central. [Link]

  • directory of Chem Help ASAP videos: [Link] Drugs are designed to bind to their intended target, and they're designed to be highly potent and highly efficacious. (2020, August 23). off-target effects [Video]. YouTube. [Link]

    • was screened at 1 μM (in HBS, 0.005 % Tween-20, 5 % glycerol, 5 mM MgCl2,1 mm DTT, 3 % DMSO, pH 7.4) for binding to the kinase panel. (2026). Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical. [Link]

  • Most neurological diseases have a multifactorial nature and the number of molecular mechanisms discovered as underpinning these diseases is continuously evolving. (n.d.). Polypharmacology of dopamine receptor ligands. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-7-ol
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.